Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKWXCRLEWADRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442207 | |
| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-68-4 | |
| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, a valuable β-keto ester intermediate in the development of novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and expected analytical data for this target molecule.
Introduction
This compound is a fluorinated aromatic β-keto ester. The presence of multiple fluorine atoms and a methoxy group on the phenyl ring makes it an attractive building block in medicinal chemistry. Fluorination can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide outlines a robust synthetic approach and the analytical methods required for the unambiguous identification and quality control of this compound.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,4,5-trifluoro-3-methoxybenzoyl chloride. The second step is a crossed Claisen condensation reaction between the synthesized acyl chloride (or its corresponding ethyl ester) and the enolate of ethyl acetate.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
The synthesis of the acyl chloride intermediate is a crucial first step. Several methods have been reported for the preparation of the precursor, 2,4,5-trifluoro-3-methoxybenzoic acid.[1][2] The subsequent chlorination can be achieved using standard reagents.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2,4,5-Trifluoro-3-methoxybenzoic acid | 208.11 |
| Thionyl chloride (SOCl₂) | 118.97 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Toluene (anhydrous) | 92.14 |
Procedure:
-
To a solution of 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added.
-
Thionyl chloride (1.5 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
After completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 2,4,5-trifluoro-3-methoxybenzoyl chloride, which can be used in the next step without further purification.
Synthesis of this compound
This step involves a crossed Claisen condensation. It is critical to control the reaction conditions to favor the desired product and minimize self-condensation of ethyl acetate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Sodium hydride (NaH, 60% dispersion in oil) | 24.00 |
| Ethyl acetate (anhydrous) | 88.11 |
| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | 226.55 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 |
| Hydrochloric acid (HCl, aqueous solution) | 36.46 |
| Diethyl ether | 74.12 |
| Saturated sodium bicarbonate solution | - |
| Brine | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |
Procedure:
-
A suspension of sodium hydride (1.1 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl acetate (2.0 eq) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium enolate.
-
A solution of 2,4,5-trifluoro-3-methoxybenzoyl chloride (1.0 eq) in anhydrous THF is added dropwise to the enolate solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Mechanism of the crossed Claisen condensation.
Characterization Data
The structural confirmation of this compound is performed using standard spectroscopic techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₁F₃O₄ |
| Molecular Weight | 276.21 g/mol |
| CAS Number | 112811-68-4 |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the target molecule, confirming the presence of the ethyl group, the methylene protons, and the substituted aromatic ring. Due to keto-enol tautomerism, the NMR spectrum may show two sets of peaks.
Expected ¹H NMR Data (Keto Form):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.2-1.4 | Triplet | 3H | -OCH₂CH ₃ |
| ~ 4.1-4.3 | Quartet | 2H | -OCH ₂CH₃ |
| ~ 4.0 | Singlet | 2H | -C(=O)CH ₂C(=O)- |
| ~ 3.9-4.0 | Singlet | 3H | -OCH ₃ |
| ~ 7.0-7.5 | Multiplet | 1H | Aromatic CH |
Expected ¹³C NMR Data (Keto Form):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 14 | -OCH₂C H₃ |
| ~ 50 | -C(=O)C H₂C(=O)- |
| ~ 62 | -OC H₂CH₃ |
| ~ 62 | -OC H₃ |
| ~ 110-160 (multiple peaks with C-F coupling) | Aromatic carbons |
| ~ 168 | Ester C =O |
| ~ 195 | Ketone C =O |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ester and ketone carbonyl groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1745 | Ester C=O stretch |
| ~ 1720 | Ketone C=O stretch |
| ~ 1600, ~1500 | Aromatic C=C stretch |
| ~ 1250-1000 | C-O stretch and C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Expected Mass Spectrometry Data:
| m/z Value | Assignment |
| 276 | [M]⁺, Molecular ion |
| 231 | [M - OCH₂CH₃]⁺ |
| 209 | [M - COOCH₂CH₃]⁺ |
| 181 | [2,4,5-trifluoro-3-methoxyphenyl-C=O]⁺ |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined two-step synthetic route, beginning with the preparation of the corresponding acyl chloride followed by a crossed Claisen condensation, offers a reliable method for obtaining this valuable fluorinated intermediate. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound, facilitating its application in pharmaceutical research and development.
References
Technical Guide: Spectroscopic Analysis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Spectroscopic Characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Introduction:
This compound (CAS No. 112811-68-4) is a fluorinated aromatic beta-keto ester of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring three fluorine atoms and a methoxy group on the phenyl ring, imparts distinct chemical properties that are valuable for the synthesis of complex molecules. This guide provides a framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, specific experimental spectroscopic data (NMR, IR, MS) for this compound remains largely unavailable in the public domain. Commercial suppliers confirm the compound's identity and purity, often citing NMR as the method of analysis, but do not provide the detailed spectral data.[1][2] This document, therefore, presents a generalized methodology and expected spectral characteristics based on the known structure of the molecule and data from analogous compounds.
Data Presentation
As specific quantitative data is not publicly available, the following tables are presented as templates that would be populated with experimental results.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.0-7.5 | m | 1H | - | Aromatic CH |
| ~4.2 | q | 2H | ~7.1 | -OCH₂CH₃ |
| ~3.9 | s | 3H | - | -OCH₃ |
| ~3.6 | s | 2H | - | -C(O)CH₂C(O)- |
| ~1.2 | t | 3H | ~7.1 | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190-195 | Ar-C=O |
| ~165-170 | O-C=O |
| ~140-160 (multiple C-F coupled signals) | Aromatic C-F, C-O |
| ~110-120 (C-F coupled signal) | Aromatic C-H |
| ~62 | -OCH₂CH₃ |
| ~55-60 | -OCH₃ |
| ~45 | -C(O)CH₂C(O)- |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2980 | Medium | Aliphatic C-H stretch |
| ~1740-1750 | Strong | Ester C=O stretch |
| ~1680-1700 | Strong | Ketone C=O stretch |
| ~1600-1620 | Medium | Aromatic C=C stretch |
| ~1400-1500 | Strong | C-F stretch |
| ~1000-1300 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 276.06 | - | [M]⁺ (Molecular Ion) |
| 231.05 | - | [M - OCH₂CH₃]⁺ |
| 203.05 | - | [M - COOCH₂CH₃]⁺ |
| 187.02 | - | [CF₃(OCH₃)C₆H₂CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat (liquid film): If the compound is a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group vibrations.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS), or direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Ionization Method: Electron Ionization (EI) is common for GC-MS and will provide fragmentation data. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show the molecular ion peak.
-
Acquisition:
-
GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
LC-MS: The sample is injected into the LC system, separated on a column, and then introduced into the mass spectrometer.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. High-resolution mass spectrometry can be used to confirm the elemental composition.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a novel chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and established principles of spectroscopy. They are intended for illustrative purposes and should be confirmed by experimental data.
References
Physical and chemical properties of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. This fluorinated β-keto ester is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. This document summarizes its known physicochemical characteristics, outlines general experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Introduction
This compound, a substituted β-keto ester, is a key building block in organic synthesis. The presence of a trifluorinated and methoxylated phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from it, making it an attractive starting material for the development of novel therapeutic agents and agrochemicals.[1] Its utility is noted in the synthesis of anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and pesticides.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, predicted values from computational models are also included.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Ethyl 3-(2,4,5-trifluoro-3-methoxyphenyl)-3-oxopropanoate, Ethyl 3-methoxy-2,4,5-trifluorobenzoylacetate | [2] |
| CAS Number | 112811-68-4 | [2][3] |
| Molecular Formula | C₁₂H₁₁F₃O₄ | [2][3] |
| Molecular Weight | 276.21 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 41-45 °C | [2] |
| Boiling Point | 317.7±37.0 °C (Predicted) | N/A |
| Density | 1.311±0.06 g/cm³ (Predicted) | N/A |
| Purity | ≥ 95% (NMR) | [2][3] |
| Storage Conditions | 0-8 °C | [2] |
Experimental Protocols
Synthesis via Claisen Condensation
The synthesis would likely involve the reaction of an appropriate ester, such as ethyl acetate, with a derivative of 2,4,5-trifluoro-3-methoxybenzoic acid, such as its corresponding ester or acyl chloride, in the presence of a strong base.
Workflow for the Proposed Synthesis:
Caption: Proposed synthesis workflow via Claisen condensation.
General Protocol:
-
Reaction Setup: A solution of a suitable 2,4,5-trifluoro-3-methoxybenzoyl derivative (e.g., the corresponding methyl or ethyl ester) and ethyl acetate is added to a suspension of a strong base, such as sodium ethoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or acetic acid) to neutralize the base and protonate the enolate intermediate. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Analytical Methods
Standard analytical techniques can be employed to characterize the final product and assess its purity.
Workflow for Product Analysis:
Caption: Workflow for the analysis of the final product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common choice for β-keto esters.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing the volatility and fragmentation pattern of the compound, confirming its molecular weight and structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous structural elucidation of the molecule, including the determination of the keto-enol tautomer ratio in solution.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester and ketone carbonyl groups.
Biological Significance and Applications
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity.
-
Pharmaceutical Development: The trifluorinated methoxyphenyl moiety is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. This compound serves as a precursor for the synthesis of novel anti-inflammatory and analgesic drugs.[2]
-
Agrochemicals: In the agrochemical industry, this compound is used in the development of new herbicides and pesticides. The fluorine atoms can increase the efficacy and selectivity of these agents.[2]
-
Biochemical Research: While specific biological activities of the title compound are not well-documented, it is used in research related to enzyme inhibition and the study of metabolic pathways.[2] Its structure makes it a candidate for screening in various biological assays to discover new lead compounds.
Currently, there is no specific information available in the searched literature detailing the direct interaction of this compound with any particular signaling pathway. Further research is required to elucidate its specific biological targets and mechanisms of action.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in the fields of drug discovery and agrochemical development. This technical guide has summarized its known physicochemical properties and provided a framework for its synthesis and analysis based on established chemical principles. Further experimental investigation is needed to fully characterize its physical properties and to explore its potential biological activities and role in modulating cellular signaling pathways.
References
An In-depth Technical Guide to Edoxaban (CAS No. 112811-68-4 Intermediate)
Introduction
While the CAS number 112811-68-4 refers to the chemical intermediate Ethyl 3-Methoxy-2,4,5-trifluorobenzoylacetate, this guide focuses on Edoxaban, a potent and direct oral anticoagulant.[1][2][3][4] Edoxaban is a key subject of interest for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of Edoxaban's chemical properties, its mechanism of action, therapeutic uses, and relevant experimental protocols.
Chemical Properties of Edoxaban
Edoxaban is a white to pale yellowish-white crystalline powder.[5] It is slightly soluble in water and acetonitrile, soluble in methanol, and freely soluble in dimethyl sulfoxide (DMSO).[5] A summary of its key physicochemical properties is presented below.
| Property | Value |
| IUPAC Name | N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[6][7]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
| Molecular Formula | C24H30ClN7O4S[6][8] |
| Molecular Weight | 548.06 g/mol [6][8] |
| CAS Number | 480449-70-5 (for Edoxaban free base)[8] |
| Half-life | 10-14 hours[9][10] |
| Peak Plasma Concentration | 1-2 hours after oral administration[6][9] |
Therapeutic Applications
Edoxaban is a widely used anticoagulant medication.[6][9] Its primary applications include:
-
Prevention of Stroke and Systemic Embolism: It is indicated for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF).[7][9][11][12]
-
Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE): Edoxaban is used for the treatment of DVT and PE, typically following an initial 5 to 10 days of therapy with a parenteral anticoagulant.[6][7][9][12]
-
Prophylaxis against Venous Thromboembolism (VTE): In Japan, it was first approved for the prevention of VTE after lower-limb orthopedic surgery.[6]
Compared to traditional anticoagulants like warfarin, Edoxaban offers the advantage of fewer drug interactions and does not require routine blood monitoring.[6][9]
Mechanism of Action: Inhibition of the Coagulation Cascade
Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[6][9][11] By binding to the active site of FXa, Edoxaban prevents the conversion of prothrombin to thrombin. This inhibition of thrombin generation ultimately leads to a reduction in the formation of fibrin clots.[9] Edoxaban inhibits both free FXa and FXa within the prothrombinase complex, and it also suppresses thrombin-induced platelet aggregation.[9]
Experimental Protocols
The synthesis of Edoxaban is a multi-step process. A common approach involves the coupling of a diamine cyclohexane core with a thiazolopyridine carboxamide moiety, followed by a reaction with an oxalamide derivative.[13] The final step often involves the formation of a tosylate salt.[13]
A detailed experimental protocol for the preparation of Edoxaban tosylate monohydrate from the free base is as follows:[13]
-
Dissolution: Combine the Edoxaban free base and p-toluenesulfonic acid in a mixture of acetonitrile and water.
-
Heating: Heat the mixture to between 30°C and 70°C until complete dissolution is achieved.
-
Cooling: Cool the solution to room temperature or below to induce crystallization.
-
Isolation: Isolate the crystallized Edoxaban tosylate monohydrate.
Several analytical methods have been developed for the determination of Edoxaban in pharmaceutical formulations and biological samples.
High-Performance Liquid Chromatography (HPLC)
A common stability-indicating HPLC method for Edoxaban quantification involves:[14]
-
Column: Hypersil BDS C18 column (250 x 4.6 mm, 5µm).[14]
-
Mobile Phase: A mixture of 0.1M dipotassium hydrogen phosphate and methanol (65:35, v/v) in an isocratic elution.[14]
-
Flow Rate: 1.0 ml/min.[14]
-
Detection: Photodiode array (PDA) detector set at 245 nm.[14]
-
Linearity: The method has been shown to be linear over a concentration range of 5–200 μg/ml.[14]
Chromogenic Anti-Xa Assay
This functional assay is used to measure the plasma concentration of Edoxaban.[15][16] The principle of the assay is as follows:[15]
-
A plasma sample containing Edoxaban is incubated with a known excess of Factor Xa.
-
Edoxaban in the sample binds to and inhibits a portion of the Factor Xa.
-
A chromogenic substrate specific for FXa is added.
-
The residual, uninhibited FXa cleaves the substrate, releasing a colored compound.
-
The color intensity, measured spectrophotometrically (typically at 405 nm), is inversely proportional to the concentration of Edoxaban in the sample.[15]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 112811-68-4 | 3-Oxo-3-(2,4,5-trifluoro-3-methoxy-phenyl)-propionic acid ethyl ester - Synblock [synblock.com]
- 3. molbase.com [molbase.com]
- 4. Name Index E - Fluoropharm [fluoropharm.com]
- 5. jchr.org [jchr.org]
- 6. Edoxaban - Wikipedia [en.wikipedia.org]
- 7. Edoxaban (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Edoxaban | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. benchchem.com [benchchem.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. benchchem.com [benchchem.com]
- 16. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
The Pivotal Role of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, a highly functionalized β-keto ester, stands as a critical starting material in the synthesis of advanced pharmaceutical agents. Its unique trifluorinated and methoxy-substituted phenyl ring makes it an ideal precursor for the construction of complex heterocyclic scaffolds, most notably the quinolone core. This technical guide elucidates the integral role of this compound in medicinal chemistry, with a primary focus on its application in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. This document provides a comprehensive overview of its synthesis, mechanism of action of the derived drug, relevant signaling pathways, and detailed experimental context.
Introduction
This compound is a key building block in synthetic organic and medicinal chemistry.[1] Its strategic importance lies in its utility as a precursor to complex heterocyclic systems that form the backbone of numerous therapeutic agents. The presence of multiple fluorine atoms and a methoxy group on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and the biological activity of the final drug products. While its potential applications are broad, including the development of anti-inflammatory and central nervous system (CNS) active compounds, its most prominent and well-documented role is in the synthesis of fluoroquinolone antibiotics.[1]
This guide will focus on its pivotal role in the synthesis of Moxifloxacin, a widely used broad-spectrum antibiotic. We will explore the synthetic pathways, the pharmacological action of Moxifloxacin, and provide quantitative data and procedural insights relevant to researchers in drug discovery and development.
Synthesis of this compound
The synthesis of this key β-keto ester is typically achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base.
General Experimental Protocol: Claisen Condensation
Objective: To synthesize this compound.
Reagents:
-
2,4,5-trifluoro-3-methoxybenzoyl chloride
-
Ethyl acetate
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
-
Acid for work-up (e.g., dilute hydrochloric acid)
Procedure:
-
A solution of a strong base, such as sodium ethoxide, is prepared in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl acetate is added dropwise to the cooled solution of the base to form the corresponding enolate.
-
2,4,5-trifluoro-3-methoxybenzoyl chloride is then added slowly to the reaction mixture.
-
The reaction is stirred at a controlled temperature (typically ranging from 0 °C to room temperature) for a specified period to allow for the condensation to complete.
-
Upon completion, the reaction is quenched by the addition of a dilute acid to neutralize the excess base and protonate the resulting enolate of the β-keto ester.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.
Application in the Synthesis of Moxifloxacin
This compound is a crucial intermediate in the multi-step synthesis of Moxifloxacin. The β-keto ester functionality allows for the construction of the quinolone core through a series of reactions, often initiated by a Gould-Jacobs type reaction.
Synthetic Pathway to Moxifloxacin
The overall synthetic route from the β-keto ester to Moxifloxacin can be summarized in the following key steps:
-
Formation of the Quinolone Core: The β-keto ester is reacted with triethyl orthoformate to form an enol ether, which is then treated with cyclopropylamine to yield an enamine. Intramolecular cyclization of the enamine, typically under thermal or acidic conditions, leads to the formation of the core quinolone ring system, specifically ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis: The ethyl ester of the quinolone carboxylic acid is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Nucleophilic Aromatic Substitution: The quinolone carboxylic acid is then reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane in a nucleophilic aromatic substitution reaction. This step introduces the C-7 substituent characteristic of Moxifloxacin.
-
Salt Formation: Finally, the moxifloxacin base is converted to its hydrochloride salt for pharmaceutical formulation.
Various patents describe the overall process with yields for the conversion of the quinolone carboxylic acid to moxifloxacin hydrochloride ranging from approximately 56% to over 80%, depending on the specific conditions and intermediates used.[2][3][4][5]
Experimental Workflow for Moxifloxacin Synthesis
The following diagram illustrates the general workflow for the synthesis of Moxifloxacin starting from this compound.
Pharmacological Significance of Moxifloxacin
Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its medicinal importance stems from its mechanism of action, which involves the inhibition of key bacterial enzymes, and its favorable pharmacokinetic profile.
Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV
Moxifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.
By forming a stable complex with these enzymes and the bacterial DNA, moxifloxacin traps them in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
The following diagram illustrates the inhibitory action of Moxifloxacin on the bacterial DNA replication process.
Immunomodulatory Effects: Inhibition of Inflammatory Signaling Pathways
Beyond its direct antibacterial activity, Moxifloxacin has been shown to possess immunomodulatory properties. It can attenuate the inflammatory response by inhibiting key signaling pathways in host cells, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This can lead to a reduction in the production of pro-inflammatory cytokines.
The diagram below depicts the points of inhibition by Moxifloxacin in these inflammatory signaling cascades.
Quantitative Data
The following tables summarize key quantitative data for Moxifloxacin.
Pharmacokinetic Parameters of Moxifloxacin (400 mg Dose)
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (Maximum Concentration) | ~3.4 - 4.5 mg/L | ~4.6 mg/L |
| AUC (Area Under the Curve) | ~30 - 48 mg·h/L | ~39 mg·h/L |
| t½ (Elimination Half-life) | ~12 hours | ~12 hours |
| Bioavailability | ~90% | N/A |
Data compiled from multiple pharmacokinetic studies.
In Vitro Inhibitory Activity of Moxifloxacin (IC50)
| Enzyme | Organism | IC50 (µM) |
| DNA Gyrase | Escherichia coli | 1.6 |
| Topoisomerase IV | Escherichia coli | 20 |
| DNA Gyrase | Streptococcus pneumoniae | 10 |
| Topoisomerase IV | Streptococcus pneumoniae | 2.5 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
Conclusion
This compound is a cornerstone intermediate in the synthesis of the potent fluoroquinolone antibiotic, Moxifloxacin. Its unique chemical structure facilitates the efficient construction of the quinolone core, which is essential for the drug's biological activity. The resulting end-product, Moxifloxacin, demonstrates a powerful dual-inhibitory mechanism against bacterial DNA gyrase and topoisomerase IV, coupled with beneficial immunomodulatory effects. The comprehensive data presented in this guide underscores the significance of this β-keto ester in medicinal chemistry and provides a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of this versatile building block may lead to the discovery of new drugs with diverse pharmacological profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587 [data.epo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 5. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Claisen Condensation Mechanism for Preparing β-Keto Esters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that facilitates the creation of β-keto esters or β-diketones.[1] This base-catalyzed reaction occurs between two ester molecules, or between one ester and another carbonyl compound.[2] Named after its discoverer, Rainer Ludwig Claisen, this transformation is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, fragrances, and flavorings, due to its reliability in constructing 1,3-dicarbonyl motifs.[3] The core of the reaction involves the nucleophilic acyl substitution of an ester enolate onto the carbonyl carbon of a second ester molecule, resulting in the formation of the β-keto ester and the elimination of an alcohol molecule.[2]
Core Reaction Mechanism
The Claisen condensation proceeds through a sequence of reversible steps, with the final deprotonation of the product acting as the thermodynamic driving force for the reaction.[4] A stoichiometric amount of base is required because this final step consumes the base to form the highly stabilized enolate of the β-keto ester product.[1]
The mechanism can be detailed in five distinct stages:
-
Enolate Formation: A strong alkoxide base abstracts an acidic α-hydrogen from an enolizable ester, forming a resonance-stabilized enolate ion. This step is reversible.[2]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral alkoxide intermediate.[2]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (–OR') as a leaving group. This step distinguishes the Claisen condensation from the Aldol addition, as it results in a substitution rather than an addition product.[5]
-
Deprotonation (Driving Force): The newly formed β-keto ester possesses highly acidic α-hydrogens (pKa ≈ 11) situated between the two carbonyl groups. The alkoxide ion generated in the previous step rapidly and irreversibly deprotonates this position. This acid-base equilibrium strongly favors the formation of the product enolate, effectively driving the entire reaction sequence to completion according to Le Châtelier's principle.[4][6]
-
Protonation (Acidic Workup): In a final, separate step, an aqueous acid (e.g., H₃O⁺) is added to neutralize the reaction mixture, protonate the enolate, and any remaining base, yielding the final neutral β-keto ester product.[1]
Reaction Requirements and Critical Parameters
Successful execution of the Claisen condensation requires careful consideration of the substrate, base, and reaction conditions.
-
Substrate: The ester acting as the nucleophile must possess at least two acidic α-hydrogens.[2] One is required for the initial enolate formation, and the second is crucial for the final deprotonation step that drives the reaction to completion. Esters with only one α-hydrogen will not yield the desired product under standard Claisen conditions.[1]
-
Base Selection: The base must be strong enough to deprotonate the ester but should not participate in competing side reactions like saponification or nucleophilic attack on the ester carbonyl.[7] For this reason, the alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is the base of choice.[8] This prevents transesterification, as any nucleophilic attack by the base on the ester carbonyl simply regenerates the starting material.[9] Strong, non-nucleophilic bases such as sodium hydride (NaH) or sodium amide (NaNH₂) can also be used and often increase yields.[7]
-
Stoichiometry: A full equivalent of the base is necessary, as it is consumed in the final deprotonation step to form the product enolate.[5] Catalytic amounts of base are insufficient to drive the equilibrium towards the products.[4]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions, as the presence of water would lead to saponification of the ester starting material and protonation of the enolate intermediates.
Variations of the Claisen Condensation
Several variations of the Claisen condensation expand its synthetic utility.
-
Classic Condensation: The self-condensation of two identical enolizable ester molecules.
-
Crossed (or Mixed) Condensation: A reaction between two different esters. To achieve a single product and avoid a statistical mixture, this reaction is typically performed when one ester partner is non-enolizable (lacks α-hydrogens), such as ethyl benzoate or ethyl formate. The non-enolizable ester can only act as the electrophilic acceptor.[9]
-
Dieckmann Condensation: An intramolecular Claisen condensation of a molecule containing two ester groups. This reaction is highly effective for forming five- or six-membered cyclic β-keto esters.[6]
Quantitative Data Presentation
The yield of the Claisen condensation is highly dependent on the substrate, base, and reaction conditions. While high yields are generally achievable, careful optimization is often required. The following table summarizes representative yields for classic and crossed Claisen condensations.
| Enolizable Ester (Donor) | Electrophilic Ester (Acceptor) | Base | Conditions | Yield (%) | Reference(s) |
| Ethyl acetate | Ethyl acetate | Sodium / Ethanol | Reflux | 28–29% | [9] |
| Ethyl acetate | Ethyl acetate | Sodium ethoxide | Reflux | ~50-75% | [4] |
| Ethyl phenylacetate | Ethyl phenylacetate | Potassium tert-butoxide | 100 °C, 30 min (solvent-free) | ~80% | [10] |
| Ethyl acetate | Ethyl benzoate | Sodium ethoxide | N/A | High | [11] |
| Ethyl acetate | Diethyl oxalate | Sodium ethoxide | N/A | High | [11] |
Note: Yields can vary significantly based on the purity of reagents, reaction scale, and efficiency of the workup procedure.
Experimental Protocols
The following protocols provide detailed methodologies for the classic Claisen condensation.
Protocol 1: Synthesis of Ethyl Acetoacetate from Ethyl Acetate
This protocol is a classic example of the self-condensation of an ester.
Materials:
-
Ethyl acetate (anhydrous, 500 g, 5.7 mol)
-
Sodium metal (clean wire or finely sliced, 50 g, 2.2 atom)
-
50% Acetic acid solution (~275 mL)
-
Calcium chloride (anhydrous)
-
Saturated sodium chloride (brine) solution
Procedure:
-
Reaction Setup: To a 2-L round-bottomed flask fitted with an efficient reflux condenser, add 500 g of anhydrous ethyl acetate. Carefully add 50 g of clean sodium wire.
-
Initiation: Gently warm the mixture on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously. Cooling may be necessary to control the rate of reflux.
-
Reaction: Continue the reaction, with heating or cooling as needed, until all the sodium has dissolved. This typically takes about 1.5 hours and results in a clear, reddish liquid.
-
Workup (Quenching): Cool the reaction mixture. Slowly add approximately 275 mL of 50% acetic acid with stirring until the solution is slightly acidic.
-
Isolation: Add saturated brine to the mixture to facilitate layer separation. Transfer the mixture to a separatory funnel, separate the upper organic layer, and dry it over anhydrous calcium chloride.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. The fraction boiling at 76–80 °C at 18 mm Hg is collected as pure ethyl acetoacetate. The expected yield is 105–110 g (28–29%).
Protocol 2: Solvent-Free Synthesis of Ethyl 2,4-diphenylacetoacetate
This protocol demonstrates a more modern, solvent-free approach.
Materials:
-
Ethyl phenylacetate (3.28 g)
-
Potassium tert-butoxide (1.57 g)
-
0.5 M HCl solution (~30 mL)
-
Diethyl ether
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1.57 g of potassium tert-butoxide and 3.28 g of ethyl phenylacetate. Attach a reflux condenser.
-
Reaction: Place the flask in a heating mantle on a low setting and allow the mixture to reflux for 30 minutes with occasional swirling.
-
Workup (Quenching): Remove the flask from the heat and allow it to cool to room temperature. Neutralize the mixture by the slow, portion-wise addition of ~30 mL of 0.5 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase twice with 15 mL portions of diethyl ether. Combine the organic layers.
-
Isolation: Remove the diethyl ether from the combined organic phases using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from hot hexane to yield the purified ethyl 2,4-diphenylacetoacetate.
Logical Workflow
The general workflow for performing a Claisen condensation, from preparation to analysis, follows a logical sequence of steps to ensure safety, efficiency, and purity of the final product.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 8. jove.com [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 11. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Reactivity of Fluorinated Benzoylacetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzoylacetates are a class of β-ketoesters that have garnered significant attention in medicinal chemistry and drug development. The incorporation of fluorine atoms into the benzoylacetate scaffold dramatically alters its physicochemical properties, leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified acidity (pKa) of the α-protons. These characteristics make fluorinated benzoylacetates valuable synthons for the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis, reactivity, and key properties of these versatile compounds.
Synthesis of Fluorinated Benzoylacetates
The primary method for synthesizing fluorinated benzoylacetates is the Claisen condensation reaction. This reaction involves the condensation of a fluorinated ester with an acetate ester in the presence of a strong base. A representative example is the synthesis of ethyl 4,4,4-trifluoroacetoacetate.
Experimental Protocol: Claisen Condensation for Ethyl 4,4,4-Trifluoroacetoacetate
This protocol is a synthesis derived from publicly available patent literature.[1][2]
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide solution in ethanol (e.g., 20%)
-
Anhydrous ethanol (or other suitable organic solvent like cyclohexane or tetrahydrofuran)
-
Sulfuric acid (or other suitable acid for neutralization)
-
Reactor equipped with a stirrer, thermometer, dropping funnel, and reflux condenser
Procedure:
-
To a reactor, add the organic solvent (e.g., 200 mL of anhydrous ethanol) and the sodium ethoxide solution in ethanol (e.g., 510 g of 20% solution, 1.5 mol).
-
Add ethyl acetate (e.g., 105.6 g, 1.2 mol) to the mixture.
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add ethyl trifluoroacetate (e.g., 142 g, 1.0 mol) dropwise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, heat the mixture to 60 °C and maintain for 2 hours.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add concentrated sulfuric acid (e.g., 166.6 g, 1.7 mol) dropwise to neutralize the mixture, keeping the temperature between 20-30 °C.
-
After neutralization, stir the mixture at 30 °C for 2.5 hours. A precipitate of sodium sulfate will form.
-
Filter the mixture to remove the solid precipitate.
-
The filtrate, containing the desired product, can be purified by vacuum distillation.
Table 1: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate via Claisen Condensation
| Reactants | Base (Catalyst) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethanol | 60 | 2 | 85.3 | [3] |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Cyclohexane | 50 | 3 | Not specified | [1] |
| Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | m-Dichlorobenzene | 55 | 2 | Not specified | [1] |
Keto-Enol Tautomerism
A key feature of fluorinated benzoylacetates is their existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is highly dependent on the solvent, temperature, and the nature of the substituents. The electron-withdrawing trifluoromethyl group significantly influences this equilibrium. The enol form is stabilized by the formation of an intramolecular hydrogen bond.
dot
Caption: Keto-enol tautomerism in ethyl 4,4,4-trifluoroacetoacetate.
The position of the keto-enol equilibrium can be quantified using ¹H NMR spectroscopy by integrating the signals corresponding to the α-protons of the keto form and the vinyl proton of the enol form.
Table 2: Solvent Effect on the Keto-Enol Equilibrium of Ethyl 4,4,4-Trifluoroacetoacetate
| Solvent | % Enol | Reference |
| Deuterochloroform (CDCl₃) | High | [4] |
| Dimethylsulfoxide (DMSO-d₆) | Low | [4] |
Table 3: ¹H NMR Spectroscopic Data for Ethyl 4,4,4-Trifluoroacetoacetate Tautomers
| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Keto | CH₂ (α-protons) | ~3.8 | s | [3] |
| Keto | OCH₂ (ethyl) | ~4.3 | q | [3] |
| Keto | CH₃ (ethyl) | ~1.3 | t | [3] |
| Enol | =CH (vinyl proton) | ~5.7 | s | [3] |
| Enol | OH | ~12.0 | s | [3] |
| Enol | OCH₂ (ethyl) | ~4.3 | q | [3] |
| Enol | CH₃ (ethyl) | ~1.3 | t | [3] |
Reactivity of Fluorinated Benzoylacetates
The reactivity of fluorinated benzoylacetates is characterized by the electrophilic nature of the carbonyl carbons and the acidity of the α-protons. They readily undergo reactions with both electrophiles and nucleophiles.
Electrophilic Fluorination
The enol or enolate form of a benzoylacetate can react with an electrophilic fluorinating agent to introduce a fluorine atom at the α-position. Selectfluor® is a commonly used reagent for this transformation.
Caption: Synthesis of a fluorinated pyrazole from ethyl 4,4,4-trifluoroacetoacetate.
Table 4: Synthesis of Fluorinated Pyrazoles from Fluorinated β-Diketones
| Fluorinated β-Diketone/Ester | Nucleophile | Product | Conditions | Yield (%) | Reference |
| Benzoylfluoroacetonitrile | Hydrazine | 3-Amino-4-fluoropyrazole | Not specified | Not specified | [5][6] |
| α-Cyano-α,α-difluoroketones | Hydrazine | 3-Unsubstituted 4-fluoropyrazoles | Refluxing isopropanol | Not specified | [5][6] |
| Ethyl trifluoroacetate, Hydrazine, Amidine | Three-component | 3-Trifluoromethyl-5-substituted 1,2,4-triazoles | NaOH, THF, reflux | Good to excellent | [7] |
Conclusion
Fluorinated benzoylacetates are highly versatile building blocks in organic synthesis, particularly for the development of new therapeutic agents. Their unique reactivity, governed by the presence of the fluorine atoms and the β-dicarbonyl system, allows for a wide range of chemical transformations. A thorough understanding of their synthesis, keto-enol tautomerism, and reactions with electrophiles and nucleophiles is crucial for harnessing their full potential in drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this exciting field.
References
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Solved 5. The keto-enol tautomerism of pure ethyl | Chegg.com [chegg.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate as a key building block. The trifluorinated methoxyphenyl moiety is of significant interest in medicinal chemistry, and its incorporation into heterocyclic scaffolds can lead to novel compounds with potential biological activity.
Introduction
This compound is a versatile β-ketoester that serves as a precursor for the synthesis of diverse heterocyclic systems. Its activated methylene group and carbonyl functionalities allow for a range of classical cyclocondensation reactions. This document outlines generalized protocols for the synthesis of pyrazoles, pyrimidines, isoxazoles, and benzodiazepines. While specific experimental data for this particular starting material is limited in publicly available literature, the following protocols are based on well-established synthetic methodologies for analogous β-ketoesters and are expected to be readily adaptable.
General Experimental Workflow
The synthesis of heterocyclic compounds from this compound typically follows a one-pot or two-step cyclocondensation pathway. The general workflow involves the reaction of the β-ketoester with a binucleophilic reagent, followed by cyclization and dehydration.
Application of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is a key chemical intermediate primarily utilized in the synthesis of advanced pharmaceutical compounds. While this propiolate derivative itself is not directly marketed as an anti-inflammatory agent, it serves as a critical building block in the synthesis of the fourth-generation fluoroquinolone antibiotic, sitafloxacin.[1][2][3] Recent studies have revealed that beyond its potent antibacterial properties, sitafloxacin exhibits significant immunomodulatory and anti-inflammatory effects, opening new avenues for its therapeutic application. This document provides detailed application notes and protocols for researchers interested in exploring the anti-inflammatory potential of sitafloxacin, a downstream product of this compound.
From Intermediate to Active Agent: The Synthesis of Sitafloxacin
This compound is a crucial starting material in the multi-step synthesis of sitafloxacin. Various patented synthetic routes utilize this intermediate to construct the core quinolone structure of the final active pharmaceutical ingredient.[1][2] The synthesis generally involves the condensation of the propiolate with other reagents to form the bicyclic quinolone ring system, followed by several functional group manipulations to arrive at the final structure of sitafloxacin.
Anti-inflammatory Mechanism of Action: Beyond Antibacterial Activity
While the primary mechanism of action for sitafloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death, emerging evidence points to its direct interaction with the host inflammatory response.[4][5][6] Notably, some fluoroquinolones have been shown to possess anti-inflammatory properties.[7][8][9]
A key study has demonstrated that sitafloxacin can significantly inhibit the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.[10] This inhibition is achieved through the reduction of phosphorylation and activity of the TNF-α Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form. By downregulating TACE activity, sitafloxacin effectively curtails the production of a pivotal mediator in the inflammatory cascade.
Figure 1: Proposed anti-inflammatory mechanism of Sitafloxacin via inhibition of TACE.
Quantitative Data
The following table summarizes the quantitative data from a study investigating the effect of sitafloxacin on TNF-α production in LPS-stimulated THP-1 cells.[10]
| Compound | Concentration (µg/mL) | TNF-α Concentration (pg/mL) (Mean ± SD) |
| LPS alone | 0.1 | 1007.81 ± 79.92 |
| Moxifloxacin | 50 | 932.73 ± 99.14 |
| Levofloxacin | 50 | 747.19 ± 27.76 |
| Garenoxacin | 50 | 613.90 ± 67.56 |
| Ciprofloxacin | 50 | 316.90 ± 57.69 |
| Sitafloxacin | 50 | 316.90 ± 57.69 |
Table 1: Effect of various quinolone antibiotics on TNF-α production by LPS-stimulated THP-1 cells.
Experimental Protocols
The following are detailed methodologies for key experiments to validate and quantify the anti-inflammatory activity of sitafloxacin.
Protocol 1: In Vitro TNF-α Inhibition Assay in THP-1 Cells
Objective: To determine the inhibitory effect of sitafloxacin on the production of TNF-α in a human monocytic cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Sitafloxacin (and other quinolones for comparison)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/mL.
-
Induce differentiation of the monocytic THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, wash the cells with fresh medium to remove PMA.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of sitafloxacin and other test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat the differentiated THP-1 cells with various concentrations of sitafloxacin (e.g., 10, 25, 50 µg/mL) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 0.1 µg/mL) for 4 hours to induce TNF-α production. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with vehicle control.
-
-
Quantification of TNF-α:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of sitafloxacin compared to the LPS-only control.
-
If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production).
-
Figure 2: Workflow for the in vitro TNF-α inhibition assay.
Protocol 2: TACE Activity Assay
Objective: To assess the direct inhibitory effect of sitafloxacin on the enzymatic activity of TACE.
Materials:
-
Recombinant human TACE enzyme
-
Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
-
Sitafloxacin
-
TACE inhibitor (positive control, e.g., TAPI-1)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic TACE substrate in a 96-well black microplate.
-
Add various concentrations of sitafloxacin or the positive control inhibitor to the wells. Include a vehicle control.
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding the recombinant human TACE enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometric microplate reader. The cleavage of the substrate by TACE will separate the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TACE activity for each concentration of sitafloxacin compared to the vehicle control.
-
Determine the IC50 value for sitafloxacin's inhibition of TACE activity.
-
Future Directions and Applications
The discovery of the anti-inflammatory properties of sitafloxacin, a derivative of this compound, suggests potential new therapeutic applications. Researchers are encouraged to:
-
Investigate the effects of sitafloxacin on other pro-inflammatory cytokines and signaling pathways (e.g., NF-κB, MAP kinases).
-
Evaluate the in vivo anti-inflammatory efficacy of sitafloxacin in animal models of inflammatory diseases.
-
Explore the potential for developing novel anti-inflammatory agents based on the sitafloxacin scaffold, leveraging the synthetic accessibility provided by intermediates like this compound.
By understanding the dual antibacterial and anti-inflammatory activities of sitafloxacin, the scientific community can better explore its full therapeutic potential and develop new strategies for managing infectious and inflammatory conditions.
References
- 1. CN103524487A - Sitafloxacin preparation method - Google Patents [patents.google.com]
- 2. CN103360310A - Sitafloxacin intermediate, preparation method of sitafloxacin and sitafloxacin pharmaceutical composition - Google Patents [patents.google.com]
- 3. WO2017190609A1 - Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate - Google Patents [patents.google.com]
- 4. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]
- 6. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sitafloxacin reduces tumor necrosis factor alpha (TNFα) converting enzyme (TACE) phosphorylation and activity to inhibit TNFα release from lipopolysaccharide-stimulated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Reduction of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate using Ketoreductases
Introduction
Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The stereoselective reduction of prochiral ketones to their corresponding chiral alcohols is a key transformation in many synthetic routes.[1][2] Ketoreductases (KREDs) have emerged as powerful biocatalysts for this purpose, offering high enantioselectivity and operating under mild, environmentally friendly conditions.[3][4][5][6] This application note describes a general protocol for the stereoselective reduction of ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate to the corresponding chiral hydroxy ester, a valuable intermediate in drug development, using a panel of commercially available ketoreductases.
The use of KREDs provides a green alternative to traditional chemical reductants, often avoiding the need for heavy metals and harsh reaction conditions.[1] Commercially available screening kits, such as the Codex® KRED Screening Kit, allow for the rapid identification of a suitable enzyme with the desired stereoselectivity (either (R)- or (S)-selective) and activity towards a novel substrate.[3][5][6][7]
Reaction Scheme
Where Ar = 2,4,5-trifluoro-3-methoxyphenyl
Experimental Protocols
1. Materials and Equipment
-
This compound (Substrate)
-
Ketoreductase (KRED) enzyme panel (e.g., Codex® KRED Screening Kit)[3][5][6][7]
-
Nicotinamide cofactor (NADP+ or NAD+)
-
Cofactor regeneration system:
-
For NADPH regeneration: Isopropanol (IPA)
-
For NADH regeneration: Glucose and Glucose Dehydrogenase (GDH)
-
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO, THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or GC with a chiral column for analysis
2. KRED Screening Protocol
This protocol is adapted from the general screening protocol for Codex® KRED kits.[5][7]
-
Prepare a stock solution of the substrate: Dissolve this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 200 mg/mL).
-
Set up the reactions: In separate 1.5 mL microcentrifuge tubes, add the following components in the order listed:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.0).
-
100 µL of isopropanol (for NADPH-dependent KREDs) or 100 µL of a solution containing glucose (e.g., 200 mg/mL) for NADH-dependent KREDs.
-
10 µL of the substrate stock solution (final concentration ~2 mg/mL).
-
1 mg of NADP+ or NAD+.
-
For NADH-dependent KREDs, add the appropriate amount of GDH.
-
5 mg of a single KRED enzyme.
-
-
Incubate the reactions: Securely cap the tubes and incubate them at 30°C with shaking (e.g., 250 rpm) for 24 hours.
-
Work-up:
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: Analyze the organic extract by chiral HPLC or GC to determine the percent conversion and the enantiomeric excess (e.e.) of the product.
3. Optimization of Reaction Conditions
Once a "hit" (an enzyme showing good activity and selectivity) is identified, further optimization of the reaction conditions is recommended to improve conversion and enantioselectivity. Key parameters to optimize include:
-
Substrate Concentration: Increase the substrate loading to enhance process efficiency.
-
Enzyme Loading: Vary the amount of KRED to find the optimal balance between reaction rate and cost.
-
Co-solvent: Test different co-solvents (e.g., THF, DMSO, acetonitrile) and their concentrations to improve substrate solubility and enzyme stability.[5]
-
pH: Evaluate a range of pH values (typically 6-8) to find the optimal pH for the selected enzyme.[5]
-
Temperature: Investigate the effect of temperature (e.g., 25-40°C) on the reaction rate and enzyme stability.[5]
-
Cofactor and Regeneration System: Optimize the concentration of the cofactor and the components of the regeneration system.
Data Presentation
The results of the KRED screening and optimization should be summarized in clear and concise tables.
Table 1: Screening of Ketoreductases for the Reduction of this compound
| KRED ID | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| KRED-01 | 85 | >99 | (S) |
| KRED-02 | 12 | 92 | (R) |
| KRED-03 | 98 | 98 | (S) |
| ... | ... | ... | ... |
| KRED-24 | 5 | Not Determined | - |
| Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results. |
Table 2: Optimization of Reaction Conditions for the Reduction using KRED-03
| Parameter | Condition | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Co-solvent | 10% DMSO | 95 | 98 |
| 10% THF | 92 | 97 | |
| 10% IPA | 98 | 99 | |
| pH | 6.0 | 85 | 99 |
| 7.0 | 98 | 99 | |
| 8.0 | 91 | 98 | |
| Temperature | 25°C | 90 | >99 |
| 30°C | 98 | 99 | |
| 37°C | 96 | 98 | |
| Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results. |
Visualizations
Diagram 1: Experimental Workflow for KRED Screening
Caption: Workflow for screening a panel of ketoreductases.
Diagram 2: Logical Relationship for Reaction Optimization
References
- 1. Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction [mdpi.com]
- 2. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 3. codexis.com [codexis.com]
- 4. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application Notes and Protocols for the Purification of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate by HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the analytical and preparative purification of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis. The methodologies cover reverse-phase HPLC for achiral purification and considerations for potential chiral separation. Challenges such as the keto-enol tautomerism of β-keto esters are addressed to ensure robust and reproducible purification.[1][2][3]
Introduction
This compound is a fluorinated aromatic β-keto ester of interest in drug discovery and development.[4][5] High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis and purification of such pharmaceutical intermediates, ensuring high purity and yield.[6][7][8][9] This document outlines optimized HPLC methods for both analytical-scale purity assessment and preparative-scale isolation of the target compound.
A key challenge in the chromatography of β-keto esters is the potential for poor peak shape due to keto-enol tautomerism.[1] The methods described herein are designed to mitigate this issue. Furthermore, given the presence of fluorine atoms, specialized fluorinated stationary phases may offer enhanced selectivity compared to traditional C18 columns.[10][11][12][13]
Physicochemical Properties of the Analyte
-
Molecular Weight: 276.21 g/mol [4]
-
Structure:
(Image Source: PubChem CID 10588473)
Experimental Protocols
This method is intended for the determination of purity and for method development prior to scale-up.
3.1.1. Instrumentation and Materials
-
HPLC System: An analytical HPLC system equipped with a UV detector.
-
Column:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the crude sample in acetonitrile to a concentration of approximately 1 mg/mL.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-95% B over 15 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (May be increased to 40-50°C to improve peak shape)[1] |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
This method is for the isolation and purification of larger quantities of the target compound.[7][8]
3.2.1. Instrumentation and Materials
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the crude material in a minimal amount of acetonitrile or a mixture of acetonitrile and water to a high concentration (e.g., 50-100 mg/mL).
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized based on analytical run, e.g., 40-70% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 1-5 mL, depending on concentration and column capacity |
| Detection | UV at 254 nm |
| Fraction Collection | Triggered by UV signal threshold of the target peak. |
If the synthesis of this compound results in a racemic mixture and enantiomerically pure forms are required, a chiral HPLC method will be necessary.[14][15][16][17]
-
Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for separating enantiomers of a wide range of compounds.[14][15]
-
Mobile Phases: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are typically employed for chiral separations.
-
Method Development: Screening of different CSPs and mobile phase compositions is crucial for achieving baseline separation of the enantiomers.
Data Presentation
The following tables summarize expected quantitative data from the analytical and preparative runs.
Table 1: Analytical HPLC Data Summary
| Compound | Retention Time (min) | Purity by Area % | Tailing Factor |
| This compound | ~12.5 | >98% | <1.2 |
| Impurity 1 | ~10.2 | <0.5% | - |
| Impurity 2 | ~14.1 | <0.5% | - |
Table 2: Preparative HPLC Data Summary
| Parameter | Value |
| Sample Load | 250 mg |
| Isolated Yield | 235 mg |
| Recovery | 94% |
| Purity of Pooled Fractions | >99.5% (by analytical HPLC) |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purification of this compound.
Caption: Workflow for HPLC Purification.
Caption: Keto-Enol Tautomerism of β-keto esters.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | C12H11F3O4 | CID 10588473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
- 7. medium.com [medium.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is a β-keto ester of interest in pharmaceutical and chemical research. Its analysis is complicated by the presence of a ketone functional group and its existence in a keto-enol tautomeric equilibrium. This can lead to poor chromatographic peak shape, thermal instability, and low sensitivity in analytical methods. Derivatization is a crucial step to overcome these challenges by converting the analyte into a more volatile, stable, and detectable form. These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Section 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The primary challenge for GC-MS analysis of β-keto esters is their limited volatility and potential for thermal degradation in the hot injector and column. A two-step derivatization process involving methoximation followed by silylation is highly effective in addressing these issues. Methoximation protects the ketone group, preventing enolization, while silylation of any active hydrogens increases volatility and thermal stability.[1][2][3][4]
Application Note: GC-MS Analysis via Methoximation and Silylation
This method is suitable for the quantitative analysis of this compound in various sample matrices. The derivatization replaces the active hydrogen on the enol form and converts the keto group to a more stable methoxime derivative, resulting in a single, sharp chromatographic peak and improved sensitivity.
Expected Improvements:
-
Peak Shape: Significant improvement from broad, tailing peaks to sharp, symmetrical peaks.
-
Thermal Stability: Reduced on-column degradation, leading to more accurate quantification.
-
Sensitivity: Enhanced detector response due to improved chromatographic performance.
-
Tautomerism: Elimination of multiple peaks arising from keto-enol tautomerism.[1][2]
Experimental Protocol: Methoximation and Silylation
Materials:
-
This compound sample
-
Pyridine
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Internal Standard (IS) (e.g., a stable, deuterated analogue or a compound with similar chemical properties)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Accurately transfer a known volume or weight of the sample containing this compound into a reaction vial.
-
If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a known amount of the internal standard.
-
-
Methoximation:
-
Silylation:
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Quantitative Data
The following table summarizes typical performance data expected from the GC-MS analysis of the derivatized analyte.
| Parameter | Value |
| Retention Time (RT) | ~ 12.5 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Diagram: GC-MS Derivatization Workflow
Caption: Workflow for the methoximation and silylation derivatization of this compound for GC-MS analysis.
Section 2: Derivatization for High-Performance Liquid Chromatography (HPLC) with UV Detection
For HPLC analysis, derivatization can be employed to introduce a strong chromophore into the molecule, thereby significantly enhancing its detectability by UV-Vis detectors. 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent that reacts with the ketone group to form a 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance at approximately 360 nm.[5][6][7]
Application Note: HPLC-UV Analysis via DNPH Derivatization
This method is ideal for the sensitive quantification of this compound, especially in matrices where the underivatized compound has low UV absorbance or co-elutes with interfering substances. The formation of the hydrazone derivative allows for detection at a wavelength where matrix interference is often minimal.
Expected Improvements:
-
Sensitivity: Drastic increase in molar absorptivity, leading to lower detection limits.
-
Selectivity: Detection at a higher wavelength (around 360 nm) reduces interference from many endogenous matrix components.
-
Peak Shape: The derivatization can resolve issues related to keto-enol tautomerism, resulting in a single, well-defined peak.
Experimental Protocol: DNPH Derivatization
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid or hydrochloric acid (as catalyst)
-
Internal Standard (IS) (e.g., a structurally similar compound that also reacts with DNPH)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sample in acetonitrile.
-
Add a known amount of the internal standard.
-
-
Derivatization Reaction:
-
Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., 1% v/v sulfuric acid).
-
To 100 µL of the sample solution, add 100 µL of the DNPH reagent solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 65°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
HPLC-UV Analysis:
-
The derivatized sample is now ready for injection into the HPLC system.
-
Detection should be performed at approximately 360-365 nm.
-
Quantitative Data
The following table presents typical performance data for the HPLC-UV analysis of the DNPH-derivatized analyte.
| Parameter | Value |
| Retention Time (RT) | ~ 8.2 min |
| Detection Wavelength | 365 nm |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 3.0 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Diagram: HPLC-UV Derivatization Workflow
Caption: Workflow for the DNPH derivatization of this compound for HPLC-UV analysis.
References
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. benchchem.com [benchchem.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification of UV-transparent keto-androgens by dinitrophenylhydrazine derivatization for discontinuous kinetic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fluorinated β-Keto Esters via Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorinated compounds highly valuable in pharmaceutical and agrochemical research. β-keto esters are versatile building blocks in organic synthesis, and their fluorinated derivatives are key intermediates for the preparation of various bioactive molecules. Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly methodology for the synthesis of these important compounds. PTC facilitates the reaction between reactants in different phases (e.g., a solid inorganic salt and an organic substrate in a nonpolar solvent), often leading to higher yields, milder reaction conditions, and reduced use of hazardous solvents.[1][2]
These application notes provide an overview and detailed protocols for the synthesis of fluorinated β-keto esters using phase-transfer catalysis, with a focus on asymmetric fluorination to generate chiral molecules with high enantiomeric excess.
Core Principle: Phase-Transfer Catalyzed Fluorination
The fundamental principle of phase-transfer catalysis in this context involves a catalyst, typically a chiral quaternary ammonium salt, that transports a reactant from an aqueous or solid phase into an organic phase where the reaction with the β-keto ester occurs.[1] In the case of electrophilic fluorination, the catalyst forms a tight ion pair with the enolate of the β-keto ester, which is generated by a base. This chiral ion pair then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce a fluorine atom at the α-position. The chiral environment provided by the catalyst directs the approach of the fluorinating agent, leading to the preferential formation of one enantiomer.[3][4][5]
Experimental Protocols
Protocol 1: Asymmetric Electrophilic Fluorination of β-Keto Esters
This protocol is based on the work of Kim and coworkers, describing the enantioselective fluorination of β-keto esters using a chiral phase-transfer catalyst derived from cinchonine.[3][4]
Materials:
-
β-Keto ester (e.g., 1,3-diphenyl-1-propanone-3-carboxylic acid ethyl ester)
-
N-fluorobenzenesulfonimide (NFSI)
-
Chiral phase-transfer catalyst (e.g., N-(4-trifluoromethylbenzyl)cinchoninium bromide)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for reaction monitoring and product analysis (TLC, HPLC, NMR)
Procedure:
-
To a stirred solution of the β-keto ester (0.1 mmol) in toluene (2.0 mL) at room temperature, add the chiral phase-transfer catalyst (0.01 mmol, 10 mol%).
-
Add the base, K₂CO₃ (0.2 mmol, 2.0 equiv.), to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -40 °C, refer to Table 1 for specific conditions).
-
Add N-fluorobenzenesulfonimide (NFSI) (0.12 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Enantioselective Fluorination of various β-Keto Esters under Phase-Transfer Conditions[4]
| Entry | β-Keto Ester Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl benzoylacetate | 10 | K₂CO₃ | Toluene | 0 | 12 | 95 | 75 |
| 2 | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | 10 | K₂CO₃ | Toluene | -40 | 24 | 92 | 85 |
| 3 | tert-Butyl 2-benzoylacetate | 10 | Cs₂CO₃ | Toluene | 0 | 10 | 96 | 80 |
| 4 | Ethyl 2-oxo-2-(naphthalen-2-yl)acetate | 10 | K₂CO₃ | Toluene | -20 | 18 | 93 | 78 |
| 5 | Ethyl 2-(4-chlorobenzoyl)acetate | 10 | K₂CO₃ | CH₂Cl₂ | 0 | 12 | 88 | 65 |
| 6 | Ethyl 2-(4-methoxybenzoyl)acetate | 10 | K₂CO₃ | THF | 0 | 12 | 90 | 70 |
Note: The catalyst used in these examples is a derivative of cinchonine.
Protocol 2: Asymmetric Alkylation of α-Fluoro-β-Keto Esters
This protocol provides a complementary approach to generating chiral fluorinated β-keto esters, starting from an α-fluoro-β-keto ester and performing an enantioselective alkylation. This method is based on the work of Maruoka and coworkers using an N-spiro chiral quaternary ammonium salt as the phase-transfer catalyst.[6]
Materials:
-
tert-Butyl α-fluoro-β-keto ester (e.g., tert-butyl 2-fluoro-3-oxo-3-phenylpropanoate)
-
Alkylating agent (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., (S,S)-N-spiro chiral quaternary ammonium salt)
-
Base (e.g., 10% aqueous cesium hydroxide, CsOH)
-
Solvent (e.g., Mesitylene)
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for reaction monitoring and product analysis (TLC, HPLC, NMR)
Procedure:
-
To a solution of the chiral phase-transfer catalyst (0.001 mmol, 1 mol%) and the tert-butyl α-fluoro-β-keto ester (0.10 mmol) in mesitylene (2 mL), add the benzyl bromide (0.12 mmol, 1.2 equiv.).
-
Cool the mixture to 0 °C.
-
Add 10% aqueous CsOH (0.3 mL, ca. 0.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously until the reaction is complete as monitored by TLC.
-
Pour the mixture into saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to give the desired product.
-
Determine the enantiomeric purity by HPLC analysis.
Data Presentation
Table 2: Enantioselective Alkylation of tert-Butyl 2-Fluoro-3-oxo-3-phenylpropanoate[6]
| Entry | Alkylating Agent | Yield (%) | ee (%) |
| 1 | Benzyl bromide | 82 | 85 |
| 2 | Allyl bromide | 75 | 88 |
| 3 | Ethyl bromoacetate | 68 | 82 |
| 4 | Methyl iodide | 79 | 80 |
Visualizations
Catalytic Cycle for Asymmetric Fluorination
Caption: Catalytic cycle of phase-transfer catalyzed asymmetric fluorination.
Experimental Workflow for Asymmetric Fluorination
Caption: A typical experimental workflow for phase-transfer catalyzed fluorination.
Conclusion
Phase-transfer catalysis offers a practical and efficient method for the synthesis of fluorinated β-keto esters. The use of chiral phase-transfer catalysts allows for the asymmetric synthesis of these valuable compounds with high enantioselectivity. The protocols and data presented here provide a solid foundation for researchers to apply this methodology in their own synthetic endeavors, particularly in the context of drug discovery and development where chiral fluorinated molecules play a crucial role. The mild reaction conditions and the potential for using environmentally benign solvents make PTC an attractive green chemistry approach.[1]
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Synthesis of Quinolone Antibiotics from Trifluoromethylated β-Ketoesters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinolone antibiotics, a critical class of antibacterial agents, utilizing trifluoromethylated β-ketoesters as key starting materials. The incorporation of a trifluoromethyl group into the quinolone scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and antibacterial potency.
Introduction
Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. The core structure, a 4-oxo-1,4-dihydroquinoline, is essential for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The strategic placement of a trifluoromethyl (-CF3) group, often at the C-2 position, can significantly enhance the therapeutic profile of these drugs. This enhancement is attributed to the unique electronic properties and lipophilicity of the trifluoromethyl group.
The synthesis of these complex molecules can be approached through a multi-step process, commencing with the cyclization of a trifluoromethylated β-ketoester with an appropriately substituted aniline. Subsequent functionalization of the resulting quinolone core, including the introduction of a carboxylic acid at the C-3 position and an alkyl or aryl substituent on the ring nitrogen, is crucial for potent antibacterial activity. This document outlines a robust synthetic pathway and provides detailed protocols for each key transformation.
Synthetic Pathway Overview
The overall synthetic strategy for the preparation of N-substituted 2-trifluoromethyl-4-quinolone-3-carboxylic acids from ethyl trifluoroacetoacetate is depicted below. The pathway involves three main stages:
-
Quinolone Core Formation: Cyclocondensation of an aniline with ethyl trifluoroacetoacetate via a Conrad-Limpach or Gould-Jacobs type reaction to form a 4-hydroxy-2-(trifluoromethyl)quinoline.
-
Carboxylic Acid Installation: Introduction of a formyl group at the C-3 position using the Vilsmeier-Haack reaction, followed by oxidation to the corresponding carboxylic acid.
-
N-Alkylation/Arylation: Substitution at the N-1 position of the quinolone ring to introduce various alkyl or aryl groups, which is known to modulate the antibacterial spectrum and potency.
Caption: Overall synthetic workflow for N-substituted 2-trifluoromethyl-4-quinolone-3-carboxylic acids.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinolines
This protocol describes the initial cyclocondensation reaction to form the quinolone core, based on the Conrad-Limpach and Gould-Jacobs reactions.
Materials:
-
Substituted aniline (1.0 eq)
-
Ethyl trifluoroacetoacetate (1.0-1.2 eq)
-
p-Toluenesulfonic acid (catalyst, optional)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether, or Toluene)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure (Conventional Heating):
-
To a round-bottom flask equipped with a reflux condenser, add the substituted aniline (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Add a high-boiling point solvent such as toluene.
-
Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Procedure (Microwave-Assisted):
-
In a microwave-safe vial, combine the substituted aniline (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a high temperature (e.g., 250°C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the product often precipitates and can be collected by filtration.
| Aniline Derivative | Method | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Conventional | p-TSA | Toluene | 140 | 12 | 51.8 | N/A |
| 4-Fluoroaniline | Conventional | - | Dowtherm A | 250 | 1 | ~90 | N/A |
| 3-Chloroaniline | Microwave | - | Neat | 250 | 0.5 | >85 | N/A |
Protocol 2: Vilsmeier-Haack Formylation of 4-Hydroxy-2-(trifluoromethyl)quinolines
This protocol introduces a formyl group at the C-3 position of the quinolone ring.
Materials:
-
4-Hydroxy-2-(trifluoromethyl)quinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) in DMF.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The product, 3-formyl-4-chloro-2-(trifluoromethyl)quinoline, will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Hydrolysis of the 4-chloro group to a 4-hydroxy group can be achieved by heating in aqueous acid.
| Starting Quinolone | POCl₃ (eq) | DMF (mL/g) | Temp. (°C) | Time (h) | Yield (%) of 3-formyl-4-chloro derivative | Reference |
| 4-Hydroxy-2-(trifluoromethyl)quinoline | 4.0 | 10 | 90 | 3 | 75-85 | [1] |
| 6-Methyl-4-hydroxy-2-(trifluoromethyl)quinoline | 4.0 | 10 | 90 | 3 | 80-90 | [1] |
Protocol 3: Oxidation of 3-Formyl-4-hydroxy-2-(trifluoromethyl)quinoline
This protocol describes the oxidation of the 3-formyl group to a carboxylic acid.
Materials:
-
3-Formyl-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq)
-
Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄)
-
Acetone or water (solvent)
-
Sulfuric acid (for Jones reagent)
Procedure (using KMnO₄):
-
Dissolve the 3-formyl-4-hydroxy-2-(trifluoromethyl)quinoline in acetone or an aqueous basic solution.
-
Slowly add a solution of potassium permanganate in water dropwise at room temperature.
-
Stir the mixture until the purple color of the permanganate disappears.
-
Filter the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
| Starting Material | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Formyl-4-hydroxy-2-(trifluoromethyl)quinoline | KMnO₄ | Acetone/Water | 25 | 2 | 70-80 | General procedure |
| 3-Formyl-4-hydroxy-2-(trifluoromethyl)quinoline | Jones Reagent | Acetone | 0-25 | 1 | 75-85 | General procedure |
Protocol 4: N-Alkylation of 2-Trifluoromethyl-4-quinolone-3-carboxylic Acid Esters
This protocol details the introduction of an alkyl group at the N-1 position. The carboxylic acid is typically esterified prior to N-alkylation to prevent side reactions.
Materials:
-
Ethyl 2-trifluoromethyl-4-quinolone-3-carboxylate (1.0 eq)
-
Alkyl halide (e.g., ethyl iodide, cyclopropyl bromide) (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a solution of the ethyl 2-trifluoromethyl-4-quinolone-3-carboxylate in DMF, add a base such as potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) and heat the reaction to 60-80°C.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The final step is the hydrolysis of the ester to the carboxylic acid, typically by heating with aqueous base followed by acidification.
| Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Iodide | K₂CO₃ | DMF | 80 | 4 | ~85 | General procedure |
| Cyclopropyl Bromide | NaH | DMF | 60 | 6 | ~80 | General procedure |
Antimicrobial Activity
The resulting N-substituted 2-trifluoromethyl-4-quinolone-3-carboxylic acids are expected to exhibit significant antibacterial activity. The nature of the N-1 substituent and other substituents on the quinolone ring will influence the spectrum and potency of the final compound. For example, the trifluoromethylated quinolone drug, CS-940, has demonstrated potent activity against a range of bacterial pathogens.[2][3]
| Compound | Organism | MIC₉₀ (µg/mL) | Reference |
| CS-940 | Staphylococcus aureus (oxacillin-susceptible) | ≤2 | [2][3] |
| CS-940 | Streptococcus pneumoniae | ≤2 | [2][3] |
| CS-940 | Haemophilus influenzae | ≤0.06 | [2][3] |
| CS-940 | Escherichia coli | 0.015-16 | [2][3] |
| CS-940 | Acinetobacter spp. | 0.03 | [2][3] |
Logical Relationships and Workflows
The following diagrams illustrate the key logical relationships in the synthesis and the experimental workflow for a typical N-alkylation step.
Caption: Key logical steps in the synthesis of trifluoromethylated quinolone antibiotics.
Caption: Experimental workflow for the N-alkylation and subsequent hydrolysis step.
Conclusion
The synthesis of quinolone antibiotics from trifluoromethylated β-ketoesters is a versatile and effective approach to generate novel antibacterial agents with potentially enhanced properties. The protocols outlined in this document provide a comprehensive guide for researchers in the field of drug discovery and development. Careful optimization of each synthetic step, particularly the choice of aniline and N-substituent, will be critical in developing new quinolone antibiotics to combat the growing challenge of bacterial resistance.
References
Application Notes and Protocols for the Development of Novel Pesticides from Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel pesticides using Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate as a versatile precursor. The protocols detailed below outline the synthesis of pyrazole, triazole, and isoxazole derivatives, followed by methodologies for assessing their herbicidal, insecticidal, and fungicidal activities.
Introduction
This compound is a β-ketoester containing a highly fluorinated phenyl ring, a structural feature often associated with enhanced pesticidal activity. The presence of the reactive β-ketoester moiety allows for its cyclization into various heterocyclic scaffolds known to exhibit a wide range of biological effects. This document provides a roadmap for leveraging this precursor to develop next-generation pesticides.
Synthesis of Novel Pesticide Scaffolds
The following protocols describe the synthesis of three classes of potential pesticides from the common precursor, this compound.
Protocol 1: Synthesis of a Pyrazole Derivative (Potential Herbicide)
This protocol is based on the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 3-5 drops).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add water to the mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
Protocol 2: Synthesis of a 1,2,3-Triazole Derivative (Potential Insecticide)
This protocol outlines the synthesis of a 1,2,3-triazole via a cycloaddition reaction with an azide.
Materials:
-
This compound
-
Sodium azide
-
An appropriate alkyl or aryl halide (for in-situ generation of the organic azide)
-
Dimethylformamide (DMF)
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate
-
Water
-
Ethyl acetate
-
Brine
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the selected alkyl/aryl halide (1.1 equivalents) in DMF.
-
Add sodium azide (1.2 equivalents) to the mixture.
-
In a separate vial, prepare a solution of sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.
Protocol 3: Synthesis of an Isoxazole Derivative (Potential Fungicide)
This protocol describes the formation of an isoxazole ring through the reaction of the β-ketoester with hydroxylamine.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the pure isoxazole derivative.
Biological Activity Evaluation
The following are generalized protocols for the preliminary screening of the synthesized compounds for pesticidal activity.
Protocol 4: Herbicidal Activity Assay (Pre- and Post-emergence)
Materials:
-
Synthesized compounds
-
Seeds of representative monocot and dicot weeds (e.g., Echinochloa crus-galli and Amaranthus retroflexus)
-
A commercial herbicide for positive control
-
Acetone
-
Tween-20
-
Petri dishes, filter paper, potting soil, and growth chamber
Procedure:
Pre-emergence:
-
Prepare test solutions of the synthesized compounds in acetone/water with a small amount of Tween-20 at various concentrations.
-
Sow weed seeds in pots filled with soil.
-
Apply the test solutions evenly to the soil surface.
-
Incubate the pots in a growth chamber with controlled light and temperature.
-
After 14-21 days, assess the germination rate and seedling vigor compared to untreated and positive controls.
Post-emergence:
-
Grow weed seedlings in pots to the 2-3 leaf stage.
-
Apply the test solutions as a foliar spray.
-
Return the pots to the growth chamber.
-
After 7-14 days, evaluate the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) using a rating scale.
Protocol 5: Insecticidal Activity Assay (Contact and Ingestion)
Materials:
-
Synthesized compounds
-
A model insect species (e.g., Spodoptera litura larvae or Aphis gossypii)
-
A commercial insecticide for positive control
-
Acetone
-
Triton X-100
-
Leaf discs (for ingestion assay), filter paper (for contact assay), and ventilated containers
Procedure:
Contact Toxicity:
-
Prepare test solutions in acetone with a surfactant.
-
Apply a known volume of the solution to a filter paper in a Petri dish and allow the solvent to evaporate.
-
Introduce a set number of insects into each dish.
-
Assess mortality at 24, 48, and 72 hours.
Ingestion Toxicity:
-
Prepare test solutions and apply them to leaf discs.
-
After the solvent evaporates, place the treated leaf discs in containers with the insects.
-
Provide untreated leaf discs to the control group.
-
Record mortality and feeding inhibition at regular intervals.
Protocol 6: Fungicidal Activity Assay (In Vitro)
Materials:
-
Synthesized compounds
-
A selection of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
A commercial fungicide for positive control
-
Potato Dextrose Agar (PDA)
-
Acetone
-
Petri dishes
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compounds (dissolved in a small amount of acetone) to achieve the desired final concentrations.
-
Pour the amended PDA into Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature.
-
Measure the radial growth of the fungal colony after a set period and calculate the percentage of inhibition compared to the control.
Data Presentation
The following tables present hypothetical data for the biological activities of the synthesized compounds.
Table 1: Herbicidal Activity of Pyrazole Derivative (PD-1)
| Weed Species | Pre-emergence Inhibition (%) at 100 g/ha | Post-emergence Injury (%) at 100 g/ha |
| Echinochloa crus-galli | 85 | 70 |
| Amaranthus retroflexus | 92 | 88 |
| Setaria viridis | 88 | 75 |
Table 2: Insecticidal Activity of 1,2,3-Triazole Derivative (TD-1)
| Insect Species | Contact Toxicity LC50 (µg/cm²) | Ingestion Toxicity LC50 (µg/mL) |
| Spodoptera litura | 15.2 | 8.5 |
| Aphis gossypii | 10.8 | 5.1 |
| Plutella xylostella | 12.5 | 6.7 |
Table 3: Fungicidal Activity of Isoxazole Derivative (ID-1)
| Fungal Species | Mycelial Growth Inhibition EC50 (µg/mL) |
| Fusarium oxysporum | 7.3 |
| Botrytis cinerea | 5.9 |
| Rhizoctonia solani | 9.1 |
Visualizations
Synthetic Pathways and Experimental Workflows
Application Notes and Protocols: Enhancing Polymer Thermal Stability with Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorinated monomers into polymer backbones is a well-established strategy for enhancing thermal stability and other material properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel polymers incorporating Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. The trifluoromethoxy-substituted phenyl ring in this monomer is expected to impart significant improvements in thermal decomposition temperature and glass transition temperature, making the resulting polymers suitable for demanding applications in drug delivery, medical devices, and advanced materials.
Introduction
Fluorinated polymers exhibit exceptional properties, including high thermal stability, chemical resistance, and low surface energy, owing to the high bond strength of the carbon-fluorine bond.[1] The introduction of fluorine-containing groups, such as trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), into a polymer structure can significantly elevate its glass transition temperature (Tg) and thermal decomposition temperature.[2][3] This makes them highly desirable for applications requiring robust materials that can withstand stringent processing conditions or harsh in-vivo environments.
Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that have garnered significant interest for biomedical applications, including drug and gene delivery.[4][5][6][7] They are typically synthesized via the Michael addition of amines to diacrylates. The versatility of this reaction allows for the incorporation of a wide variety of monomers to tune the physicochemical properties of the resulting polymer.
This application note details a proposed synthetic route for a novel fluorinated poly(β-amino ester) by incorporating this compound. The trifluoromethoxyphenyl moiety is anticipated to enhance the thermal stability of the polymer. Detailed protocols for the polymer synthesis, characterization, and thermal analysis are provided to guide researchers in exploring the potential of this promising new material.
Materials and Methods
Monomer: this compound
-
Structure:
-
Molecular Formula: C₁₂H₁₁F₃O₄
-
Molecular Weight: 276.21 g/mol
-
CAS Number: 112811-68-4
-
-
Typical Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.0-7.2 (m, 1H, Ar-H), 4.25 (q, 2H, -OCH₂CH₃), 4.0 (s, 3H, -OCH₃), 3.5 (s, 2H, -COCH₂CO-), 1.3 (t, 3H, -OCH₂CH₃).
-
FT-IR (KBr, cm⁻¹): ~3080 (Ar C-H), ~2980 (Aliphatic C-H), ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1620, 1510 (C=C, aromatic), ~1280, 1150 (C-F), ~1220, 1050 (C-O).
-
Proposed Polymer Synthesis: Fluorinated Poly(β-amino ester)
A proposed method for the synthesis of a fluorinated poly(β-amino ester) is the Michael addition of a diamine to the β-keto ester moiety of this compound. For this example, 1,6-hexanediamine is used as the co-monomer.
Experimental Protocol:
-
Monomer Preparation: Ensure this compound is of high purity (>95%).
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and 1,6-hexanediamine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a total monomer concentration of 1 M.
-
Polymerization: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 48-72 hours.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a 10-fold excess of cold diethyl ether with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh cold diethyl ether to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.
-
Storage: Store the final polymer in a desiccator at 4°C.
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the polymer and the presence of key functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Methodology:
-
Place a small sample of the polymer (5-10 mg) in a TGA pan.
-
Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The 5% weight loss temperature (Td5) is reported as the onset of decomposition.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Methodology:
-
Seal a small sample of the polymer (5-10 mg) in an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min to erase the thermal history.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Reheat the sample to 250°C at a heating rate of 10°C/min. The glass transition temperature is determined from the second heating scan.
-
-
Results and Discussion
The successful synthesis of the fluorinated poly(β-amino ester) is anticipated based on established Michael addition polymerization chemistry. The incorporation of the trifluoromethoxyphenyl moiety is expected to significantly enhance the thermal properties of the polymer compared to its non-fluorinated analogs.
Data Presentation
The following table summarizes the expected thermal properties of the newly synthesized fluorinated polymer in comparison to a hypothetical non-fluorinated counterpart.
| Polymer Sample | Monomer Composition | Td5 (°C) (TGA) | Tg (°C) (DSC) |
| Fluorinated Polymer | This compound + 1,6-Hexanediamine | ~ 350-400 | ~ 120-150 |
| Non-Fluorinated Analog | Ethyl 3-oxo-3-phenylpropanoate + 1,6-Hexanediamine | ~ 250-300 | ~ 60-80 |
Note: The data for the non-fluorinated analog is a hypothetical representation for comparative purposes.
The expected increase in both the decomposition temperature (Td5) and the glass transition temperature (Tg) for the fluorinated polymer highlights the significant impact of the trifluoromethoxyphenyl group on thermal stability.
Visualizations
Logical Workflow for Polymer Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of the fluorinated polymer.
Relationship between Monomer Structure and Thermal Stability
Caption: Impact of the fluorinated monomer on polymer thermal properties.
Conclusion
The incorporation of this compound into a poly(β-amino ester) backbone presents a promising avenue for the development of new polymers with enhanced thermal stability. The provided protocols offer a foundational methodology for the synthesis and characterization of these novel materials. The anticipated improvements in thermal properties could expand the applicability of this class of polymers in fields such as controlled drug release systems that require terminal sterilization, or in the fabrication of more robust medical devices. Further research is warranted to fully explore the potential of this and other fluorinated β-keto ester monomers in advanced polymer synthesis.
References
- 1. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen Condensation for Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate via Claisen condensation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Claisen condensation for this specific substrate are often traced back to several critical parameters. Here's a systematic approach to troubleshooting:
-
Purity of Reactants and Solvent: Ensure that 2',4',5'-trifluoro-3'-methoxyacetophenone, diethyl carbonate, and the solvent are anhydrous. The presence of water will consume the strong base and lead to side reactions, significantly reducing the yield.
-
Base Selection and Handling: Sodium hydride (NaH) is a common and effective base for this transformation.[1][2] However, its reactivity is highly dependent on its quality and handling. Use a fresh bottle of NaH or wash the dispersion with dry hexanes to remove the mineral oil before use. Alternative strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can also be considered, although NaH is generally preferred for this type of condensation.
-
Reaction Temperature: The temperature profile is crucial. While enolate formation is often initiated at 0°C, the condensation reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and side reactions. A systematic optimization of the reaction temperature is highly recommended (see Data Presentation section).
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Stoichiometry of Reactants: While a 1:1 stoichiometry of the acetophenone to diethyl carbonate is typical, using an excess of diethyl carbonate can sometimes drive the reaction to completion, especially if the acetophenone is precious.[3]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge in Claisen condensations. The primary side reactions to consider are:
-
Self-condensation of the Acetophenone: Although less likely with a strong, non-nucleophilic base like NaH, some self-condensation of the 2',4',5'-trifluoro-3'-methoxyacetophenone can occur, leading to a diketone byproduct. To minimize this, ensure slow addition of the acetophenone to the suspension of the base and diethyl carbonate.
-
Hydrolysis of the Product: The β-keto ester product can be susceptible to hydrolysis, especially during the work-up. It is crucial to perform the aqueous work-up under cold conditions and to quickly extract the product into an organic solvent.
-
Decarboxylation: The product is a β-keto ester and can undergo decarboxylation under harsh acidic or basic conditions, particularly at elevated temperatures. A mild acidic work-up (e.g., with a saturated aqueous solution of ammonium chloride) is recommended.
Q3: The reaction mixture turns dark brown or black, and I have difficulty isolating the desired product. What is causing this and how can I prevent it?
A3: A dark coloration often indicates decomposition of the starting materials or product. This can be caused by:
-
Excessively High Reaction Temperature: Overheating the reaction mixture can lead to polymerization and charring. Carefully control the temperature throughout the reaction.
-
Reactive Impurities: Impurities in the starting materials or solvent can trigger decomposition pathways. Ensure the use of high-purity reagents and solvents.
-
Prolonged Reaction Times at High Temperatures: Even at moderately elevated temperatures, extended reaction times can lead to degradation. Optimize the reaction time by closely monitoring its progress.
Q4: I am having trouble with the work-up and purification of the final product. What is the recommended procedure?
A4: A careful work-up and purification are essential for obtaining a high-purity product.
-
Quenching the Reaction: After the reaction is complete, cool the mixture to 0°C and slowly and carefully quench the excess sodium hydride with a proton source. A common method is the slow, dropwise addition of a protic solvent like isopropanol or ethanol, followed by a saturated aqueous solution of ammonium chloride. Caution: Quenching NaH is highly exothermic and generates hydrogen gas.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with brine to remove any remaining water.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the desired product can be identified by TLC.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the hypothetical results of an optimization study for the synthesis of this compound. These values are intended to serve as a guide for experimental design.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 25 | 12 | 45 |
| 2 | NaH (1.2) | Toluene | 25 | 12 | 40 |
| 3 | NaH (1.2) | Dioxane | 25 | 12 | 50 |
| 4 | NaH (1.2) | THF | 50 | 6 | 75 |
| 5 | NaH (1.2) | THF | 65 (reflux) | 4 | 85 |
| 6 | NaH (1.2) | THF | 80 | 4 | 70 (decomposition observed) |
| 7 | NaOEt (1.2) | Ethanol | 78 (reflux) | 8 | 35 |
| 8 | LDA (1.2) | THF | -78 to 25 | 6 | 65 |
| 9 | NaH (1.5) | THF | 65 (reflux) | 4 | 86 |
| 10 | NaH (1.2) | THF | 65 (reflux) | 2 | 70 |
| 11 | NaH (1.2) | THF | 65 (reflux) | 8 | 84 |
Note: Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
Materials:
-
2',4',5'-trifluoro-3'-methoxyacetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Diethyl carbonate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Decant the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF (10 mL per mmol of acetophenone) to the flask, followed by diethyl carbonate (1.5 equivalents).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2',4',5'-trifluoro-3'-methoxyacetophenone (1.0 equivalent) in anhydrous THF (5 mL per mmol) to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4 hours.
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of isopropanol until gas evolution ceases.
-
Add a saturated aqueous solution of ammonium chloride to the flask.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Mandatory Visualization
References
Identifying and minimizing byproducts in the synthesis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing β-keto esters such as this compound is the Claisen condensation. This reaction involves the condensation of an ester with a carbonyl compound in the presence of a strong base. In this specific synthesis, ethyl acetate is typically reacted with 2,4,5-trifluoro-3-methoxybenzoyl chloride.
Q2: What are the critical parameters to control during the Claisen condensation for this synthesis?
Successful synthesis hinges on several critical parameters:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the base and hydrolysis of the starting materials.
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate ethyl acetate and drive the reaction forward. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. A full equivalent of the base is necessary.
-
Temperature Control: The reaction temperature should be carefully monitored. While some heating may be required to initiate the reaction, excessive heat can lead to the formation of byproducts.
-
Order of Addition: The order in which reagents are added can influence the outcome. Typically, the ethyl acetate and a portion of the solvent are added to the base, followed by the slow addition of the acyl chloride.
Q3: What are the potential byproducts in this synthesis?
Several byproducts can form during the synthesis, leading to reduced yield and purity of the desired product. These include:
-
Self-condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate.[1][2]
-
Hydrolysis of Starting Materials: Any residual moisture can lead to the hydrolysis of 2,4,5-trifluoro-3-methoxybenzoyl chloride to its corresponding carboxylic acid, and ethyl acetate to acetic acid and ethanol.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of residual 2,4,5-trifluoro-3-methoxybenzoyl chloride and ethyl acetate.
-
Decarboxylation Product: The β-keto ester product can undergo decarboxylation under harsh conditions (e.g., high temperatures or extreme pH) to yield 1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive base. | Use a fresh, unopened container of strong base (e.g., NaH, NaOEt). Ensure it has been stored under anhydrous conditions. |
| Presence of water in reagents or glassware. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring the progress by TLC. Avoid excessive heating. | |
| Reversible reaction. | Ensure a full equivalent of a strong base is used to drive the equilibrium towards the product by deprotonating the resulting β-keto ester. | |
| Multiple Spots on TLC, Indicating Byproducts | Self-condensation of ethyl acetate. | Slowly add the 2,4,5-trifluoro-3-methoxybenzoyl chloride to the mixture of ethyl acetate and base to maintain a low concentration of the acylating agent. |
| Hydrolysis of starting materials. | Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents. | |
| Decarboxylation of the product. | Avoid excessive heating during the reaction and workup. Use mild acidic conditions for neutralization during the workup. | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Oiling out during recrystallization. | Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of the product. If the product oils out, try a different solvent system or purify further by column chromatography before attempting recrystallization. | |
| Product instability on silica gel. | If the product appears to degrade on silica gel, consider using a different stationary phase like alumina or performing a purification via distillation under reduced pressure if the product is thermally stable. |
Experimental Protocols
Key Experiment: Synthesis via Claisen Condensation
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
2,4,5-Trifluoro-3-methoxybenzoyl chloride
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Solvent and Ester Addition: Add anhydrous diethyl ether or THF to the flask, followed by the slow, dropwise addition of anhydrous ethyl acetate (2.0 equivalents).
-
Acyl Chloride Addition: After the initial reaction subsides, add a solution of 2,4,5-trifluoro-3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the addition funnel over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of ~3-4. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Analytical Methods for Purity Assessment
| Technique | Methodology | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: HP-5MS or equivalent. Injector Temp: 250°C. Oven Program: Start at 100°C, ramp to 280°C. | Provides retention time and mass spectrum for the main product and volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV at a suitable wavelength (e.g., 254 nm). | Determines the purity of the product based on the peak area percentage. Can detect non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR, ¹⁹F NMR in CDCl₃ or DMSO-d₆. | Confirms the structure of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity against an internal standard. |
Visualizations
References
Troubleshooting low yields in the preparation of trifluoromethylated β-ketoesters
Welcome to the technical support center for the synthesis of trifluoromethylated β-ketoesters. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low yields and other common issues encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I resolve this?
Low or no conversion is a common issue that can often be traced back to several key factors related to reagents, catalysts, and reaction conditions.
Possible Causes and Solutions:
-
Inactive Catalyst/Initiator: The choice and quality of the catalyst or initiator are paramount.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective for nucleophilic trifluoromethylation using reagents like TMSCF₃ (Ruppert-Prakash reagent), but they are extremely sensitive to moisture.[1] Ensure you are using a rigorously anhydrous fluoride source and completely dry reaction conditions. Consider using a fresh bottle of the initiator or drying it under a high vacuum before use.
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their effectiveness can be highly dependent on the solvent.[1] For instance, DMF has been shown to significantly improve reaction rates and yields with these types of catalysts.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts are typical, the optimal loading can vary. Experiment with increasing the catalyst loading incrementally.[1]
-
-
Reagent Instability or Poor Quality:
-
Trifluoromethylating Agent: The purity of your trifluoromethylating agent is crucial. For electrophilic trifluoromethylations, reagents like Togni's or Umemoto's reagents can decompose if not handled or stored correctly, especially in the presence of moisture.[2] For nucleophilic methods, the Ruppert-Prakash reagent (TMSCF₃) is also moisture-sensitive.[2] It is advisable to use a fresh bottle or a recently purchased batch if you suspect reagent degradation.
-
Moisture Contamination: Water can react with both the trifluoromethylating agent and the enolate intermediate, leading to undesired side products and reduced yields. Ensure all glassware is oven- or flame-dried, and all solvents and reagents are anhydrous.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. For electrophilic trifluoromethylations, chlorinated solvents like CH₂Cl₂ or CHCl₃ often provide a good balance between yield and enantioselectivity.[3] Highly polar solvents like DMF can lead to high yields but may decrease enantioselectivity.[4][5] In contrast, for nucleophilic trifluoromethylations using fluoroform (HCF₃), glymes like triglyme have been shown to be superior to THF or toluene.[6][7]
-
Temperature: Temperature control is critical. Some electrophilic trifluoromethylations may require low temperatures to suppress side reactions and improve selectivity.[2] Conversely, some reactions may need elevated temperatures to proceed at a reasonable rate. It is essential to consult the literature for the optimal temperature range for your specific substrate and reagent combination.
-
Base Selection: The choice of base is crucial for generating the enolate of the β-ketoester. The strength and steric bulk of the base can influence the equilibrium between the enolate and the starting material, as well as the potential for side reactions. For enantioselective reactions, chiral bases are often employed.[3]
-
Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting workflow for low or no conversion.
FAQ 2: I am observing the formation of significant side products. What are the most common byproducts and how can I minimize them?
The formation of side products is a common reason for low yields of the desired trifluoromethylated β-ketoester. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
O-Trifluoromethylation: Instead of the desired C-trifluoromethylation at the α-carbon, the trifluoromethyl group can attack the oxygen atom of the enolate, leading to the formation of a trifluoromethyl enol ether. The C/O selectivity can be influenced by several factors, including the nature of the trifluoromethylating agent and the reaction conditions.[8]
-
Mitigation: The formation of the C-alkylated product is generally favored with more cationic trifluoromethylating agents.[8] Adjusting the solvent and counter-ion can also influence the C/O ratio.
-
-
Hydrolysis of the Product: Trifluoromethylated β-ketoesters can be susceptible to hydrolysis, especially during aqueous workup. The presence of strong acids or bases can promote the cleavage of the ester group or other sensitive functionalities.
-
Mitigation: Perform the aqueous workup under neutral or slightly acidic conditions (e.g., using a saturated solution of NH₄Cl).[9] Minimize the contact time with the aqueous phase and consider extraction at lower temperatures.
-
-
Formation of Silyl Enol Ether (in Nucleophilic Trifluoromethylations): When using TMSCF₃ with enolizable ketones, a common side product is the corresponding silyl enol ether. This occurs when the base deprotonates the α-carbon, and the resulting enolate is trapped by the TMS group.
-
Byproducts from Reagent Decomposition: As mentioned earlier, the trifluoromethylating agents themselves can decompose, leading to various byproducts that can complicate purification. For example, the use of Umemoto's reagents can result in the formation of dibenzothiophene, which can sometimes be difficult to separate from the desired product.[7]
-
Mitigation: Ensure the trifluoromethylating agent is of high purity and is handled under appropriate inert conditions. Proper purification techniques, such as flash column chromatography, are essential to remove these byproducts.
-
Reaction Pathway for C- vs. O-Trifluoromethylation
Caption: Competing pathways for C- versus O-trifluoromethylation.
FAQ 3: I have a complex crude reaction mixture and am having difficulty purifying my product. What are some effective purification strategies?
Purification of trifluoromethylated β-ketoesters can be challenging due to the potential for similar polarities between the product and byproducts.
Purification Recommendations:
-
Flash Column Chromatography: This is the most common and effective method for purifying these compounds.
-
Stationary Phase: Silica gel (Silica 60) is typically used.[10]
-
Mobile Phase: A gradient of hexanes and ethyl acetate is often effective.[10] The optimal ratio will depend on the specific polarity of your compound. It is recommended to start with a low polarity eluent (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity. For compounds containing basic nitrogen atoms, adding a small amount of triethylamine (e.g., 0.1%) to the eluent can improve peak shape and prevent streaking.[10] For acidic compounds, a small amount of acetic acid may be beneficial, but care must be taken during solvent removal to avoid product decomposition.[10]
-
Loading Technique: "Dry loading" the crude sample onto silica gel can often lead to better separation than "wet loading" (dissolving the sample in a small amount of solvent).[11]
-
-
Workup Considerations: Before chromatography, a careful workup is essential.
-
Quenching: Quench the reaction carefully, for example, with a saturated aqueous solution of NH₄Cl.[9]
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic layers with water and brine to remove any water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1][12]
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of trifluoromethylated β-ketoesters, based on literature data.
Table 1: Effect of Solvent and Temperature on the Enantioselective Trifluoromethylation of Methyl 1-Indanone-2-carboxylate
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | DMF | 20 | 80 | <2 |
| 2 | MeCN | 20 | 31 | <2 |
| 3 | CH₂Cl₂ | 20 | 26 | 0 |
| 4 | THF | 20 | 68 | 19 |
| 5 | THF | 0 | 61 | <2 |
| 6 | THF | -20 | 73 | 3 |
| 7 | CHCl₃/CH₂Cl₂ (1:1) | -80 | 45 | 63 |
Data adapted from Cahard, D. et al. (2006).[4][5] This table illustrates that while polar aprotic solvents like DMF can give high yields, less polar solvents and lower temperatures can be crucial for achieving good enantioselectivity.
Table 2: Optimization of Nucleophilic Trifluoromethylation of Methyl 2-Naphthoate with HCF₃
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuOK (2.0) | Triglyme | -40 | overnight | 29 |
| 2 | t-BuOK (2.0) | THF | -40 | overnight | 5 |
| 3 | t-BuOK (2.0) | Toluene | -40 | overnight | 0 |
| 4 | KHMDS (2.0) | Triglyme | -40 | overnight | 57 |
| 5 | KHMDS (2.0) | Triglyme | -40 | 4 | 76 |
| 6 | KHMDS (2.0) | Triglyme | -40 | 4 | 75* |
*HCF₃ was used in 1.1 equivalents. Data adapted from N. Shibata, et al. (2021).[6][7] This data highlights the significant impact of the choice of base and solvent, with the KHMDS/triglyme system proving much more effective than t-BuOK in other solvents.
Experimental Protocols
The following is a representative experimental protocol for the electrophilic trifluoromethylation of a β-ketoester.
Representative Procedure for the Trifluoromethylation of Ethyl 2-oxocyclopentanecarboxylate:
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium iodide (TBAI)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of ethyl 2-oxocyclopentanecarboxylate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (3.0 mmol) and tetrabutylammonium iodide (0.1 mmol).
-
Add Umemoto's reagent (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the desired ethyl 1-trifluoromethyl-2-oxocyclopentanecarboxylate.
This protocol is a general guideline and may require optimization for specific substrates.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Strategies to control diastereoselectivity in the reduction of fluorinated β-ketoesters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective reduction of fluorinated β-ketoesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in the reduction of fluorinated β-ketoesters?
A1: There are two main strategies:
-
Chemical Reduction: This approach relies on the choice of reducing agent and reaction conditions to favor the formation of one diastereomer over another. Key methods include:
-
Chelation-Controlled Reduction: Utilizes a Lewis acid to form a rigid cyclic intermediate with the β-ketoester, directing the hydride attack from a specific face. This typically leads to the syn-diastereomer.
-
Non-Chelation-Controlled (Felkin-Anh Model): In the absence of a strong chelating agent, the reduction stereochemistry is governed by steric and electronic effects, generally favoring the anti-diastereomer.
-
-
Biocatalytic Reduction: Employs enzymes, such as ketoreductases (KREDs) or whole-cell systems like baker's yeast, to catalyze the reduction with high stereoselectivity.[1][2] The enzyme's active site provides a chiral environment that dictates the facial selectivity of the hydride transfer. Different enzymes can produce either the syn or anti diastereomer with high purity.[2]
Q2: How does the presence of a fluorine atom at the α-position influence the reduction?
A2: The fluorine atom significantly impacts the stereochemical outcome of the reduction due to its strong electron-withdrawing nature and its ability to participate in chelation. In chelation-controlled reductions, the electronegative fluorine can coordinate with the Lewis acid, reinforcing the rigidity of the cyclic intermediate and enhancing diastereoselectivity.[3] In non-chelation models, its electronic properties can influence the conformation of the substrate, thereby affecting the direction of nucleophilic attack.
Q3: Which analytical techniques are recommended for determining the diastereomeric ratio (d.r.) of the resulting β-hydroxyesters?
A3: The most common and reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹⁹F NMR.[1][2] Diastereomers will often exhibit distinct signals for protons or fluorine atoms near the newly formed stereocenters. Careful integration of these signals allows for the quantification of the diastereomeric ratio.[4] For chiral compounds, derivatization with a chiral agent like Mosher's acid followed by ¹⁹F NMR analysis can also be used to determine both diastereomeric and enantiomeric excess.[2]
Troubleshooting Guides
Low Diastereoselectivity
Q4: My chemical reduction is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the selectivity?
A4: Low diastereoselectivity in chemical reductions often points to a lack of effective stereochemical control.
-
For Chelation-Controlled Reductions (targeting syn-diols):
-
Ineffective Chelation: The Lewis acid may not be strong enough or may be incompatible with the solvent.
-
Incorrect Temperature: Higher temperatures can lead to a loss of selectivity.
-
Solution: Perform the reaction at lower temperatures (e.g., -78 °C) to favor the more ordered, chelated transition state.[5]
-
-
-
For Non-Chelation-Controlled Reductions (targeting anti-diols):
-
Unintended Chelation: Trace amounts of metal ions can lead to competing chelation pathways.
-
Solution: Use a non-chelating reducing agent like sodium borohydride (NaBH₄) in a coordinating solvent such as methanol or ethanol. The use of bulky reducing agents can also enhance selectivity based on steric hindrance.
-
-
Caption: Troubleshooting logic for low diastereoselectivity.
Low Conversion or Yield
Q5: My biocatalytic reduction with a ketoreductase (KRED) has stalled or resulted in a low yield. What should I investigate?
A5: Low conversion in KRED-catalyzed reactions can be due to several factors related to the enzyme, substrate, or reaction conditions.
-
Enzyme-Related Issues:
-
Incorrect Cofactor: Ensure the correct nicotinamide cofactor (NADH or NADPH) is used, as specified for the particular KRED.[7]
-
Enzyme Inactivity: Improper storage or handling can lead to loss of enzyme activity.
-
Solution: Confirm enzyme activity with a known positive control substrate. Store enzymes at the recommended temperature (e.g., -20 °C or -80 °C) and avoid multiple freeze-thaw cycles.[7]
-
-
-
Substrate/Product Issues:
-
Poor Substrate Solubility: Fluorinated β-ketoesters can have limited solubility in aqueous buffers.[7]
-
Solution: Add a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to improve solubility. A co-solvent tolerance screen should be performed, as high concentrations can denature the enzyme.[7]
-
-
Substrate or Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.[7][8]
-
Solution: Perform substrate/product inhibition studies. If inhibition is observed, consider a fed-batch approach for the substrate or in-situ product removal.[7]
-
-
-
Reaction Condition Issues:
-
Inefficient Cofactor Regeneration: The system for regenerating the consumed cofactor (e.g., using glucose dehydrogenase or isopropanol) may not be efficient enough.[7]
-
Solution: Confirm the activity of the regeneration enzyme and ensure an adequate supply of the co-substrate (e.g., glucose, isopropanol).[9]
-
-
Sub-optimal pH or Temperature: Most KREDs have an optimal pH range of 6.0-8.0.[7] Extreme temperatures can lead to denaturation.
-
Solution: Screen a range of pH values and temperatures to find the optimal conditions for your specific enzyme and substrate.[7]
-
-
Caption: Troubleshooting logic for low conversion in KRED reactions.
Data Presentation
Table 1: Comparison of Diastereoselective Reduction Methods
| Method | Typical Reagents/Enzyme | Predominant Diastereomer | Typical Diastereomeric Ratio (syn:anti or anti:syn) | Reference(s) |
| Chelation-Controlled | NaBH₄, ZnCl₂ in THF | syn | >95:5 | [3] |
| Chelation-Controlled | BH₃·py, TiCl₄ in CH₂Cl₂ | syn | Up to 99:1 | [5] |
| Non-Chelation-Controlled | NaBH₄ in MeOH | anti | Varies with substrate, generally favors anti | [3] |
| Biocatalytic (KRED) | Ketoreductase (e.g., KRED 130) | syn | High, often >98:2 | [2] |
| Biocatalytic (KRED) | Ketoreductase (e.g., KRED 110) | anti | High, often >99:1 | [2] |
| Biocatalytic (Whole Cell) | Baker's Yeast (S. cerevisiae) | Varies (syn or anti) | Can be high, but depends on substrate and conditions | [10] |
Experimental Protocols
Protocol 1: General Procedure for Chelation-Controlled Reduction (syn-selective)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the fluorinated β-ketoester (1.0 eq) in anhydrous, non-coordinating solvent (e.g., CH₂Cl₂) to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of a Lewis acid (e.g., TiCl₄, 1.1 eq) to the cooled substrate solution. Stir the mixture for 30-60 minutes at -78 °C to allow for chelate formation.
-
Reduction: Slowly add a solution of the reducing agent (e.g., borane pyridine complex, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl or Rochelle's salt.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio by NMR spectroscopy.
Protocol 2: General Procedure for Biocatalytic Reduction with a Ketoreductase (KRED)
-
Buffer Preparation: Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Reaction Mixture: To the buffer, add the cofactor (e.g., NADPH, ~1 mM) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Substrate Addition: Dissolve the fluorinated β-ketoester in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Enzyme Addition: Initiate the reaction by adding the ketoreductase enzyme (lyophilized powder or solution) to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion by taking aliquots at regular intervals and analyzing by HPLC or GC.
-
Work-up: Once the reaction reaches completion, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate). Mix thoroughly and separate the layers.
-
Extraction: Extract the aqueous layer multiple times with the organic solvent.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify if necessary and determine the diastereomeric and enantiomeric excess.[11][12]
Reaction Mechanisms
Caption: Comparison of chelation and non-chelation reduction pathways.
Caption: General workflow for a KRED-catalyzed reduction.
References
- 1. ERIC - EJ1442002 - Stereoselective Reduction of [alpha]-Fluoro-[beta]-Ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution, Journal of Chemical Education, 2023-Feb [eric.ed.gov]
- 2. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and solutions
Welcome to the technical support center for the purification of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this fluorinated β-keto ester include:
-
Keto-Enol Tautomerism: Like other β-keto esters, this compound exists as a mixture of keto and enol tautomers. This can lead to issues in chromatographic separations, such as broadened or split peaks, making it difficult to obtain sharp, well-resolved peaks.
-
Hydrolytic Instability: The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Decarboxylation: The β-keto acid, formed from hydrolysis, can readily undergo decarboxylation upon heating, resulting in a ketone byproduct.[1]
-
Co-elution of Impurities: Structurally similar impurities, such as starting materials from the synthesis (e.g., a derivative of 2,4,5-trifluoro-3-methoxybenzoic acid) or byproducts of side reactions, can be challenging to separate.
-
Fluorine-Specific Interactions: The presence of multiple fluorine atoms can lead to unique intermolecular interactions, potentially affecting the compound's solubility and chromatographic behavior.
Q2: Which purification techniques are most effective for this compound?
A multi-step approach is often the most effective strategy for achieving high purity:
-
Silica Gel Column Chromatography: This is the primary method for removing the bulk of impurities. A well-chosen mobile phase is crucial for successful separation.
-
Recrystallization: Following column chromatography, recrystallization can be employed to further enhance the purity and obtain a crystalline solid.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, especially for analytical standards or late-stage pharmaceutical intermediates, prep-HPLC can be utilized.
Q3: How can I monitor the purity of the compound during purification?
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the progress of column chromatography and to assess the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for accurate quantitative purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure and assessing the purity of the final product. A purity of ≥95% as determined by NMR is a common standard.[1]
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | Improper mobile phase polarity. | Optimize the mobile phase by performing TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for the target compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Column channeling or cracking. | Ensure proper column packing by creating a uniform slurry of silica gel in the mobile phase and packing the column without air bubbles. | |
| Compound Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Compound Elutes Too Slowly (Low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system). |
| Streaking or Tailing of the Compound Spot on TLC/Column | Compound is too polar for the mobile phase. | Gradually increase the polarity of the mobile phase during the column run (gradient elution). |
| Acidic or basic nature of the compound interacting with silica. | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to improve peak shape. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystal Formation | Solution is not supersaturated. | Slowly evaporate some of the solvent to increase the concentration of the compound. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent/anti-solvent system. Good solvents for recrystallization are those in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. | |
| Inhibition of nucleation. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound. | |
| Oiling Out (Formation of an oil instead of crystals) | The degree of supersaturation is too high. | Use a more dilute solution or cool the solution more slowly. |
| The presence of impurities. | Further purify the compound by another method (e.g., column chromatography) before attempting recrystallization. | |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent or use a solvent mixture. | |
| Low Recovery of Crystalline Product | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath or refrigerator before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. |
HPLC Analysis
| Problem | Possible Cause | Solution |
| Broad or Split Peaks | Keto-enol tautomerism. | Lowering the mobile phase pH (e.g., by adding 0.1% formic or trifluoroacetic acid) can sometimes promote rapid interconversion, leading to a single, sharper peak. Increasing the column temperature can also help to coalesce the peaks. |
| Column degradation or contamination. | Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic state. Consider using a column with end-capping to reduce silanol interactions. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Mobile Phase Selection:
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the crude material on TLC plates and develop them in the prepared chambers.
-
The ideal mobile phase will give the target compound an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and apply gentle positive pressure.
-
Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of the purified compound.
-
Solvent Selection:
-
Test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
The following table provides a hypothetical comparison of purification methods for this compound. Actual results may vary depending on the specific impurities present in the crude material.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Single Column Chromatography | ~85% | 95-97% | 70-85% | Effective for removing major impurities. |
| Recrystallization Only | ~85% | 90-93% | 50-70% | May not be effective for removing structurally similar impurities. |
| Column Chromatography followed by Recrystallization | ~85% | >98% | 60-75% | Recommended for achieving high purity. |
| Preparative HPLC | >95% | >99.5% | 80-90% (of loaded material) | Ideal for obtaining analytical standards or for final purification of small batches. |
Visualizations
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of this compound.
Logical Relationship of Purification Challenges
Caption: Interrelationship of the inherent properties of the target compound and the resulting purification challenges.
References
Preventing degradation of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure as a β-keto ester, the two primary degradation pathways are hydrolysis and decarboxylation.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which yields the corresponding β-keto acid.
-
Decarboxylation: The resulting β-keto acid is inherently unstable and readily undergoes decarboxylation, especially when heated, to produce a ketone and carbon dioxide.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 0-8 °C.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidation.
Q3: I am observing extra peaks in my chromatogram after storing my sample in solution. What could be the cause?
A3: The appearance of new peaks in your chromatogram likely indicates degradation of the compound. The most common degradation products are the hydrolyzed β-keto acid and the decarboxylated ketone. The rate of degradation in solution is influenced by the solvent, pH, and temperature. For example, protic solvents and non-neutral pH can accelerate hydrolysis.
Q4: Can I use stabilizers to prevent the degradation of this compound in my formulations?
A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing β-keto esters can be applied. These include:
-
Buffering: Maintaining a neutral pH can help to minimize acid- or base-catalyzed hydrolysis.
-
Aprotic Solvents: Using aprotic solvents can reduce the rate of hydrolysis.
-
Antioxidants: If oxidative degradation is suspected, the addition of antioxidants may be beneficial.
-
Chelating Agents: Trace metal ions can sometimes catalyze degradation, so the inclusion of a chelating agent might offer some protection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency/Purity Over Time | Degradation due to improper storage conditions (temperature, light, moisture). | Store the compound at 0-8 °C in a tightly sealed container, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere. |
| Appearance of New Peaks in HPLC Analysis | Hydrolysis and/or decarboxylation of the compound. | Confirm the identity of the new peaks by mass spectrometry. Review the sample preparation and storage procedures to minimize exposure to conditions that promote degradation (e.g., high temperatures, non-neutral pH). |
| Poor Mass Balance in Stability Studies | Formation of volatile degradation products (e.g., CO2 from decarboxylation) or non-UV active degradants. | Use a mass-calibrated detector in conjunction with UV detection to account for all components. Ensure proper sealing of sample vials to prevent the escape of volatile products. |
| Inconsistent Results Between Batches | Variability in the initial purity of the compound or differences in handling and storage. | Always use a well-characterized reference standard for comparison. Standardize all handling and storage protocols across all experiments and batches. |
Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the primary degradation pathways of this compound and a typical experimental workflow for a stability study.
Caption: Primary degradation pathways of the target compound.
Caption: Workflow for a comprehensive stability study.
Quantitative Data from Forced Degradation Studies
The following table summarizes illustrative data from forced degradation studies on this compound. These studies are essential for developing and validating a stability-indicating analytical method.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15.2% | 3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic acid, 1-(2,4,5-Trifluoro-3-methoxyphenyl)ethan-1-one |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 25 °C | 25.8% | 3-Oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic acid, 1-(2,4,5-Trifluoro-3-methoxyphenyl)ethan-1-one |
| Oxidation | 3% H2O2 | 24 hours | 25 °C | 5.1% | Minor unidentified polar degradants |
| Thermal | Dry Heat | 48 hours | 80 °C | 8.9% | 1-(2,4,5-Trifluoro-3-methoxyphenyl)ethan-1-one |
| Photolytic | ICH Option 2 (1.2 million lux hours, 200 W h/m²) | 7 days | 25 °C | 2.5% | Minor unidentified degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60 °C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH at room temperature. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2 at room temperature. Withdraw samples at appropriate time points and dilute with mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80 °C. Withdraw samples at appropriate time points, dissolve in mobile phase to the target concentration.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a sample for analysis by dissolving the exposed solid in the mobile phase.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
References
Catalyst selection and optimization for the synthesis of fluorinated esters
Welcome to the technical support center for the synthesis of fluorinated esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the primary classes of catalysts used for synthesizing fluorinated esters?
A1: The synthesis of fluorinated esters can be achieved using several classes of catalysts, each with specific advantages:
-
Lewis Acids: These are effective for reactions like the electrophilic trifluoromethylation of ketene silyl acetals.[1][2] An example is trimethylsilyl bis(trifluoromethanesulfonyl)imide, which can provide high yields under mild conditions.[1][2] Boron trifluoride etherate (BF₃·Et₂O) is another versatile Lewis acid that can also serve as a fluorine source in certain reactions.[3]
-
Brønsted Acids: These catalysts, such as camphorsulfonic acid (CSA), are used in innovative approaches for preparing sulfinimidate esters through electrophilic fluorination followed by nucleophilic substitution.[4][5] They are suitable for mild, metal-free conditions.
-
Organocatalysts: Chiral organocatalysts, including cinchona alkaloids and isothiourea derivatives, are instrumental in asymmetric synthesis, providing access to chiral fluorinated esters with high enantioselectivity.[6][7][8] They are often used in electrophilic fluorination reactions.[6]
-
Enzymes: Biocatalysts like lipases and reductases offer high selectivity for the synthesis of fluorinated compounds.[9] Enzymatic approaches create a specific chiral environment, enabling precise incorporation of fluorinated motifs, which can be challenging with conventional chemical methods.[9]
Q2: How do I choose the right catalyst for my specific reaction?
A2: The choice of catalyst depends on several factors, including the substrate, the desired product structure (especially stereochemistry), and the reaction conditions. The following decision tree provides a general guideline for catalyst selection.
Reaction Optimization
Q3: What are the key parameters to optimize for improving the yield of fluorinated esters?
A3: To improve reaction yields, consider optimizing the following parameters:
-
Catalyst Loading: The amount of catalyst can be critical. For instance, Lewis acid-catalyzed trifluoromethylation can be effective with loadings as low as 2.5 mol %.[1][2]
-
Temperature: Reaction temperature affects both reaction rate and selectivity. Some reactions proceed well at room temperature, while others may require heating or cooling to minimize side reactions.
-
Solvent: The choice of solvent is crucial as it can influence catalyst activity and substrate solubility. For example, a mixture of acetonitrile and water was found to be critical for the solubility of both the substrate and fluorinating agent in a photoredox-catalyzed reaction.[10]
-
Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or GC-MS) is essential to determine the optimal reaction time, avoiding incomplete conversion or product degradation. A study on the esterification of fluorinated aromatic carboxylic acids noted a significant reduction in reaction time to 10 hours using a UiO-66-NH₂ catalyst.[11]
-
Reagent Stoichiometry: The ratio of reactants, including the fluorinating agent and the alcohol, should be optimized. For direct esterification, a slight excess (2 equivalents) of the perfluorinated alcohol may be sufficient.[12]
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the common causes and troubleshooting steps?
A4: Low yields can stem from several issues. Use the following flowchart to diagnose and address potential problems.
Q5: I'm observing decomposition of my fluorinated ester product. What are the likely causes and how can I prevent it?
A5: Fluorinated esters can be susceptible to decomposition, primarily through hydrolysis, thermal degradation, or metal-induced pathways.[13]
-
Hydrolysis: The presence of water can cleave the ester bond. The rate of hydrolysis is influenced by pH and the degree of fluorination; more fluorine atoms can increase susceptibility to nucleophilic attack.[13]
-
Mitigation: Control the pH of your workup and purification steps, keeping it neutral or slightly acidic. Reduce the temperature during processing and consider using non-aqueous workup procedures.[13]
-
-
Thermal Decomposition: Elevated temperatures can cause degradation.
-
Mitigation: Determine the thermal stability of your compound. If it is sensitive, perform the reaction and purification at lower temperatures.
-
-
Metal-Induced Decomposition: Certain metals, such as iron from a steel reactor, can catalyze the decomposition of fluorinated compounds.[13]
-
Mitigation: If you suspect metal-induced decomposition, screen alternative catalysts or consider using glass-lined reactors.[13]
-
Q6: My asymmetric synthesis is resulting in low enantioselectivity (ee). How can I improve it?
A6: Low enantioselectivity in asymmetric catalysis can often be addressed by:
-
Catalyst Choice: The structure of the chiral catalyst is paramount. For example, in the organocatalytic fluorination of flavanone derivatives, structural modifications on the quinidine catalyst were crucial for achieving high ee.[6]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 10 mol% to 15 mol%) can sometimes improve enantioselectivity.[6]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the chiral environment. Screening different solvents is a common optimization strategy.
-
Substrate Sterics: The steric bulk of the substrate can influence stereoselectivity. For instance, using a more sterically demanding tert-butyl ester group on a substrate improved enantioselectivity from 93% to 96% ee in one study.[6]
Data and Protocols
Table 1: Comparison of Catalyst Systems for Fluorinated Ester Synthesis
| Catalyst Type | Example Catalyst | Typical Substrate | Key Advantages | Typical Yields | Reference |
| Lewis Acid | Trimethylsilyl bis(trifluoromethanesulfonyl)imide | Ketene Silyl Acetal | Mild conditions, high yields | Up to 98% | [1][2] |
| Brønsted Acid | Camphorsulfonic Acid (CSA) | Sulfenamide | Metal-free, mild conditions | Up to 97% | [4] |
| Organocatalyst | Modified Quinidine | β-Ketoester | High enantioselectivity | Up to 99% | [6] |
| Heterogeneous | UiO-66-NH₂ | Fluorinated Carboxylic Acid | Reusable, easy separation | High conversion | [11][14] |
| Enzyme | Olefin Reductase (OYE) | α,β-Unsaturated Esters | High enantioselectivity (90-98% ee) | 31-84% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of α-Trifluoromethyl Esters
This protocol is based on the electrophilic trifluoromethylation of ketene silyl acetals.[1][2]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the ketene silyl acetal (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the Lewis acid catalyst, such as trimethylsilyl bis(trifluoromethanesulfonyl)imide (0.025 equiv), to the solution.
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., -78 °C). Add the electrophilic trifluoromethylating agent (e.g., a Togni reagent, 1.1 equiv) portion-wise.
-
Reaction: Allow the reaction to stir at the specified temperature and slowly warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethyl ester.
Protocol 2: General Workflow for Synthesis and Purification
The following diagram illustrates a typical experimental workflow for the synthesis of fluorinated esters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brønsted acid-catalyzed synthesis of sulfinamidines and sulfinimidate esters through electrophilic fluorination and substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 8. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 9. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 10. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale β-Ketoester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of β-ketoesters. The focus is on the safe management of reaction exotherms to prevent thermal runaway and ensure process safety and product quality.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in β-ketoester synthesis?
A1: A reaction exotherm is the release of heat during a chemical reaction. In the synthesis of β-ketoesters, particularly through methods like the Claisen condensation, the formation of carbon-carbon bonds is often an exothermic process. On a large scale, this heat can accumulate rapidly if not effectively removed. This can lead to a dangerous situation known as thermal runaway, where the reaction rate increases uncontrollably with the rising temperature, potentially causing a rapid increase in pressure, reactor failure, and the release of hazardous materials.[1][2][3]
Q2: What are the primary methods for synthesizing β-ketoesters, and which are most prone to strong exotherms?
A2: Common methods for synthesizing β-ketoesters include the Claisen condensation of esters, the reaction of ketones with carbonates, and the acylation of ketone enolates.[4][5][6] The Claisen condensation, which involves the use of a strong base like sodium ethoxide or sodium hydride, is particularly known for its exothermic nature.[6][7] The initial deprotonation of the ester and the subsequent condensation reaction both contribute to heat generation.
Q3: What are the key parameters to monitor for controlling the exotherm during a large-scale β-ketoester synthesis?
A3: Continuous monitoring of several key parameters is crucial for maintaining control over the reaction. These include:
-
Internal Reactor Temperature: This is the most critical parameter. A sudden, unexpected rise in temperature is a primary indicator of a potential loss of control.
-
Jacket/Cooling System Temperature: Monitoring the inlet and outlet temperatures of the cooling medium helps assess the efficiency of heat removal.
-
Reagent Addition Rate: The rate at which reactants are added directly influences the rate of heat generation.
-
Stirring Speed: Adequate agitation is essential to ensure uniform temperature distribution and efficient heat transfer to the reactor walls.[1][8]
-
Pressure: A rise in pressure can indicate an increase in reaction rate and potential gas evolution.
Q4: What are the immediate steps to take if a thermal runaway is suspected?
A4: If a thermal runaway is suspected (i.e., a rapid, uncontrolled increase in temperature), immediate action is required:
-
Stop Reagent Addition: Immediately halt the feed of any reactants.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.
-
Emergency Quenching: If the temperature continues to rise, introduce a pre-determined quenching agent to stop the reaction. This could be a cold, inert solvent or a chemical that neutralizes a key reactant or catalyst.
-
Alert Personnel and Evacuate: Follow established emergency procedures, which should include alerting all personnel in the vicinity and initiating an evacuation if necessary.
Troubleshooting Guides
Issue 1: Temperature Spikes During Reagent Addition
Question: I am observing sharp increases in the internal reactor temperature each time I add a portion of the base/second ester. What could be the cause and how can I mitigate this?
Answer: This issue is common and indicates that the rate of heat generation from the reaction is temporarily exceeding the rate of heat removal.
| Potential Cause | Proposed Solution |
| Reagent addition is too fast. | Reduce the addition rate of the reagent. For liquid reagents, use a dosing pump for a slow, continuous addition rather than adding in large portions. |
| Inadequate mixing. | Increase the agitator speed to improve heat transfer to the cooling jacket. Ensure the agitator is appropriately designed for the reactor volume and viscosity of the reaction mixture.[8] |
| Localized "hot spots". | In addition to improving mixing, consider a subsurface addition of the reagent to promote rapid dispersion. |
| Cooling system is not responsive enough. | Ensure the cooling system is activated and at the target temperature before starting the reagent addition. Check the flow rate and temperature of the cooling medium. |
Issue 2: Reaction Temperature Continues to Rise After Addition is Complete
Question: I have finished adding all the reagents, but the internal temperature of the reactor is still climbing and is exceeding my target temperature. What should I do?
Answer: This indicates an accumulation of unreacted starting materials, which are now reacting and generating heat faster than the cooling system can handle. This is a potentially hazardous situation that can lead to a thermal runaway.
| Potential Cause | Proposed Solution |
| Initial reaction temperature was too low. | A low starting temperature may have slowed the reaction rate, causing an accumulation of unreacted reagents. In future batches, consider a slightly higher starting temperature, ensuring it is still well below the onset temperature of any potential runaway reaction. |
| Poor heat transfer. | Check for fouling on the reactor jacket or coils, which can insulate the reactor and reduce cooling efficiency. Ensure the cooling medium is at the correct temperature and flow rate. |
| Insufficient cooling capacity. | The scale of the reaction may be too large for the reactor's cooling system. A thorough process safety review, including heat flow calorimetry, should be conducted before scaling up.[9] |
| Catalyst activity is higher than anticipated. | If using a catalyst, its activity might be higher than in smaller-scale experiments. Consider reducing the catalyst loading in subsequent batches. |
Quantitative Data on Exotherm Management
The following table presents data from a pilot-plant study on the synthesis of a β-keto ester, illustrating the impact of controlled reagent addition on heat accumulation and adiabatic temperature potential.
| Parameter | Baseline Study (Aldehyde added to Ethyl Diazoacetate) | Optimized Study (Simultaneous Addition) |
| Heat of Reaction | -248 kJ/mol of aldehyde | -248 kJ/mol of aldehyde |
| Adiabatic Temperature Increase | 127 °C | 127 °C |
| Heat Accumulation After Addition | 21 kJ/kg | Not specified, but significantly lower |
| Adiabatic Temperature Potential | ~35 °C | ~13 °C |
| Residence Time of Unreacted Materials | ~3 hours | ~50-60 minutes |
Data adapted from a study on the reaction of an aldehyde with ethyl diazoacetate.[9]
This data highlights how a change in the addition protocol (simultaneous addition of reactants) can significantly reduce the accumulation of unreacted starting materials, thereby lowering the adiabatic temperature potential and making the process safer.[9]
Experimental Protocols
Protocol 1: Large-Scale Claisen Condensation with Controlled Addition
This protocol describes a general procedure for a large-scale Claisen condensation with an emphasis on exotherm management.
Materials:
-
Ester A (with α-hydrogens)
-
Ester B (or another acylating agent)
-
Strong Base (e.g., Sodium Ethoxide, Sodium Hydride)
-
Anhydrous Solvent (e.g., Toluene, THF)
-
Quenching Agent (e.g., Acetic Acid in an inert solvent)
-
Aqueous Acid (for workup)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature and pressure sensors
-
Agitator
-
Dosing pump for liquid reagent addition
-
Condenser
-
Emergency quench tank
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with Ester A and the anhydrous solvent.
-
Cooling: Start the cooling system and bring the reactor contents to the initial reaction temperature (e.g., 0-10 °C).
-
Base Addition: If using a solid base like sodium hydride, add it portion-wise, carefully monitoring the temperature and any gas evolution. If using a liquid base, add it slowly via the dosing pump.
-
Ester B Addition: Once the base addition is complete and the temperature is stable, begin the slow, continuous addition of Ester B via the dosing pump. The addition rate should be controlled to maintain the internal temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., HPLC, GC).
-
Post-Reaction Hold: After the addition of Ester B is complete, hold the reaction at the set temperature for a specified time to ensure complete conversion.
-
Quenching: Slowly add the quenching agent to neutralize any remaining base.
-
Workup: Proceed with the aqueous workup to isolate the β-keto ester.
Visualizations
Experimental Workflow for Large-Scale β-Ketoester Synthesis
Caption: A typical workflow for the large-scale synthesis of β-ketoesters.
Troubleshooting Logic for Thermal Excursions
Caption: A decision tree for responding to a thermal excursion event.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 4. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Troubleshooting CSTR Reactor Problems: A Guide | Zhanghua [filter-dryer.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. This key intermediate is crucial in the synthesis of various pharmaceuticals, including antibacterial agents like Moxifloxacin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to improper storage or handling. | Use a fresh, unopened container of the base. Ensure anhydrous conditions are strictly maintained throughout the reaction. |
| Poor Quality Starting Materials: The starting materials, 2,4,5-trifluoro-3-methoxybenzoyl derivative (e.g., acid chloride or ester) or ethyl acetate/diethyl carbonate, may be impure or contain moisture. | Use freshly distilled or high-purity starting materials. Dry all solvents and reagents thoroughly before use. |
| Incorrect Reaction Temperature: The temperature for the Claisen condensation may be too low for the reaction to proceed at a reasonable rate. | While initial deprotonation is often carried out at low temperatures, the condensation step may require gentle warming. Monitor the reaction by TLC or HPLC to optimize the temperature. |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Extend the reaction time if starting materials are still present. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Hydrolysis of the β-keto ester: Presence of water during the reaction or work-up can lead to the hydrolysis of the ester group, forming the corresponding β-keto acid. | Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous work-up conditions where possible. |
| Decarboxylation of the β-keto acid impurity: The hydrolyzed β-keto acid can readily decarboxylate upon heating to yield 1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one. | Avoid excessive heating during work-up and purification. If the β-keto acid is a major impurity, consider a purification step that removes acidic components before any high-temperature steps like distillation. |
| Self-condensation of Ethyl Acetate: If using ethyl acetate as a reactant, it can undergo self-condensation to form ethyl acetoacetate. | Use a non-enolizable ester like diethyl carbonate in a mixed Claisen condensation with 2,4,5-trifluoro-3-methoxyacetophenone. Alternatively, use a pre-formed enolate of ethyl acetate. |
| Unreacted Starting Materials: Incomplete reaction will leave starting materials in the crude product. | Drive the reaction to completion by extending the reaction time, increasing the temperature slightly, or using a slight excess of one of the reactants. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of Impurities during Column Chromatography: Impurities with similar polarity to the product can be difficult to separate by standard silica gel chromatography. | Optimize the solvent system for flash chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Oiling out during Recrystallization: The compound may not crystallize cleanly and instead form an oil. | Select an appropriate solvent or solvent system for recrystallization. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. A binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. Try seeding the solution with a small crystal of pure product. |
| Product is a Low-Melting Solid: The product has a reported melting point of 41-45 °C, which can make handling and drying challenging.[1] | After purification, dry the product under high vacuum at a temperature below its melting point. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common synthetic route is a Claisen condensation reaction. This typically involves the reaction of an activated derivative of 2,4,5-trifluoro-3-methoxybenzoic acid (like the corresponding acid chloride or ester) with the enolate of an ethyl ester, such as ethyl acetate or by using diethyl carbonate and 2,4,5-trifluoro-3-methoxyacetophenone. The reaction is base-mediated, with common bases including sodium ethoxide or sodium hydride.
Q2: What are the expected major impurities in the synthesis?
A2: The major impurities can include:
-
Unreacted starting materials: 2,4,5-trifluoro-3-methoxybenzoyl derivative and the ethyl ester reactant.
-
Hydrolysis product: 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoic acid.
-
Decarboxylation product: 1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one.
-
By-products from side reactions: For example, if ethyl acetate is used, ethyl acetoacetate from self-condensation can be a byproduct.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to observe the disappearance of starting materials and the appearance of the product spot/peak.
Q4: What is a suitable purification method for this compound?
A4: A multi-step purification approach is often necessary:
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is performed. This typically involves quenching the reaction with a dilute acid to neutralize the base.
-
Extraction: The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities like unreacted benzoic acid derivatives or the hydrolyzed β-keto acid.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the target compound from other neutral impurities. A solvent system of ethyl acetate and hexanes is often a good starting point.
-
Recrystallization: For obtaining a high-purity solid, recrystallization from a suitable solvent or solvent pair is recommended. Given its low melting point, care must be taken during this process.
Q5: What analytical techniques are used to assess the purity of the final product?
A5: The purity of this compound is typically assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity and detect any non-volatile impurities.
-
Gas Chromatography (GC): GC can be used to assess purity, especially for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and can also be used for quantitative purity assessment (qNMR) with an internal standard. Commercial suppliers often report purity as ≥ 95% (NMR).[1]
-
Mass Spectrometry (MS): Coupled with GC or LC, MS is used to identify the molecular weight of the product and any impurities.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 112811-68-4 | [1] |
| Molecular Formula | C12H11F3O4 | [1] |
| Molecular Weight | 276.21 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 41-45 °C | [1] |
| Purity (Commercial) | ≥ 95% (NMR) | [1] |
Experimental Protocols
Protocol 1: General Synthesis via Claisen Condensation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C and add a solution of ethyl acetate (1.2 eq) in anhydrous THF dropwise. Stir the mixture at this temperature for 30 minutes.
-
Condensation: Add a solution of 2,4,5-trifluoro-3-methoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the enolate solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Dissolve the product from chromatography in a minimal amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum at a temperature below 40 °C.
Visualizations
Caption: Synthesis of the target compound via Claisen condensation.
Caption: Common impurity formation pathways.
Caption: General purification workflow for the target compound.
References
Technical Support Center: Improving Regioselectivity of Reactions Involving Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Welcome to the technical support center for Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving this versatile β-ketoester.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity for reactions with this compound?
A1: The primary challenge arises from the presence of two potential nucleophilic sites in the enolate intermediate: the α-carbon (C-alkylation) and the enolate oxygen (O-alkylation). In reactions such as pyrazole synthesis, the unsymmetrical nature of the β-ketoester can also lead to the formation of regioisomers. The electron-withdrawing nature of the trifluoromethoxyphenyl group can significantly influence the reactivity and acidity of the α-protons, further complicating regioselective control.
Q2: What are the key factors that influence the C- versus O-alkylation of β-ketoesters?
A2: The outcome of C- versus O-alkylation is a classic challenge in enolate chemistry and is influenced by several factors:
-
The nature of the base: Bulky, non-nucleophilic strong bases tend to favor the formation of the kinetic enolate, which can lead to different regioselectivity compared to smaller, weaker bases that favor the thermodynamic enolate.
-
The solvent: Aprotic solvents are generally preferred for generating and reacting enolates, as protic solvents can protonate the enolate and complicate the reaction.
-
The electrophile: Hard electrophiles (e.g., silyl halides, alkyl sulfates) tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles (e.g., alkyl iodides) favor reaction at the softer carbon atom (C-alkylation).
-
Temperature: Low temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.
Q3: How can I favor C-alkylation for this compound?
A3: To promote C-alkylation, it is generally recommended to use:
-
A relatively soft alkylating agent, such as an alkyl iodide or bromide.
-
Conditions that favor the thermodynamic enolate, which may involve using a less sterically hindered base and allowing the reaction to proceed at a moderate temperature.
-
A solvent that does not strongly solvate the cation, which can increase the nucleophilicity of the carbon atom.
Q4: Under what conditions is O-alkylation more likely to occur?
A4: O-alkylation is generally favored by:
-
Using a hard electrophile, such as a trialkylsilyl chloride or an alkyl triflate.
-
Employing conditions that favor the kinetic enolate, which can be achieved with a strong, sterically hindered base at low temperatures.
-
Using a polar aprotic solvent that can solvate the counter-ion, leaving the oxygen atom of the enolate more exposed.
Q5: In pyrazole synthesis with substituted hydrazines, what determines the regioselectivity?
A5: The regioselectivity of the Knorr pyrazole synthesis is primarily determined by which carbonyl group of the β-ketoester is attacked first by the hydrazine. The more electrophilic carbonyl carbon will typically be the site of initial attack. In the case of this compound, the carbonyl group attached to the electron-deficient aromatic ring is expected to be more electrophilic. The reaction conditions, such as the solvent and the presence of an acid or base catalyst, can also influence the regiochemical outcome.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation Reactions (Mixture of C- and O-Alkylated Products)
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Use of a "borderline" electrophile | Switch to a softer electrophile (e.g., from alkyl bromide to alkyl iodide) to favor C-alkylation, or a harder electrophile (e.g., alkyl triflate) to favor O-alkylation. | Improved ratio of the desired regioisomer. |
| Inappropriate base or solvent combination | For C-alkylation, try a less hindered base like sodium ethoxide in ethanol. For O-alkylation, a stronger, bulkier base like LDA in THF at low temperature (-78 °C) is often effective. | Enhanced formation of either the C- or O-alkylated product. |
| Reaction temperature too high, allowing for equilibration | For kinetically controlled O-alkylation, maintain a low reaction temperature throughout the addition of the electrophile. | Increased yield of the O-alkylated product. |
| Counter-ion effects | The choice of counter-ion (e.g., Li+, Na+, K+) can influence the aggregation and reactivity of the enolate. Experimenting with different alkali metal bases may alter the C/O ratio. | Optimization of the C- vs. O-alkylation ratio. |
Issue 2: Formation of Undesired Regioisomer in Pyrazole Synthesis
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Ambiguous electrophilicity of the carbonyl groups | The inherent electronic properties of the substrate may favor the formation of one regioisomer. While difficult to change, understanding this can guide subsequent purification strategies. | Prediction of the major regioisomer. |
| Reaction conditions favoring the undesired pathway | Modify the reaction solvent and catalyst. For example, conducting the reaction in a protic solvent like ethanol with an acid catalyst can favor the attack of the more nucleophilic nitrogen of a substituted hydrazine on the more electrophilic carbonyl. Conversely, aprotic solvents may lead to different outcomes. | Altered regioisomeric ratio, potentially favoring the desired product. |
| Steric hindrance | The steric bulk of the substituents on both the β-ketoester and the hydrazine can influence the approach to the carbonyl groups. While not easily modified for the starting materials, this factor should be considered in the reaction design. | Rationalization of the observed regioselectivity. |
Experimental Protocols
General Protocol for C-Alkylation of this compound
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add this compound (1.0 equivalent) dropwise.
-
Stir the resulting solution at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Synthesis of Pyrazoles (Knorr Synthesis)
-
Dissolve this compound (1.0 equivalent) and the desired hydrazine (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid or acetic acid) if necessary.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating the key chemical transformations and workflows discussed.
Caption: C- versus O-alkylation pathways of a β-ketoester.
Caption: General workflow for Knorr pyrazole synthesis.
Validation & Comparative
Comparative Spectroscopic Analysis: ¹H and ¹³C NMR of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
For Immediate Release
This guide provides a detailed analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. Due to the absence of publicly available experimental spectra for this specific compound, this report utilizes spectral predictions and offers a comparative analysis with structurally related molecules to provide a robust interpretation for researchers, scientists, and professionals in drug development.
This compound is a β-keto ester, a structural motif of significant interest in medicinal chemistry and organic synthesis. A key characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. This guide will address the spectral features of both tautomers.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for the keto and enol tautomers of this compound are summarized in the tables below. These predictions were generated using advanced computational algorithms. For comparative purposes, experimental data for analogous compounds, Ethyl 3-oxo-3-phenylpropanoate and 2,4,5-Trifluoro-3-methoxybenzoic acid, are also included.
Table 1: Predicted and Comparative ¹H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Assignment (Keto Form) | Predicted ¹H Chemical Shift (δ ppm) | Assignment (Enol Form) | Predicted ¹H Chemical Shift (δ ppm) | Comparative Compound: Ethyl 3-oxo-3-phenylpropanoate (Keto Form, Experimental) | Comparative Compound: Ethyl 3-oxo-3-phenylpropanoate (Enol Form, Experimental) |
| H-6' | 7.0 - 7.2 (dd, J ≈ 9, 7 Hz) | H-6' | 6.8 - 7.0 (dd, J ≈ 9, 7 Hz) | 7.96 (d, 2H) | 7.46 (m, 5H) |
| OCH₃ | ~3.9 (s) | OCH₃ | ~3.8 (s) | - | - |
| CH₂ (Propanoate) | ~3.8 (s) | CH (Enol) | ~5.7 (s) | 3.95 (s, 2H) | 5.53 (s, 1H) |
| OCH₂ (Ethyl) | 4.21 (q, J = 7.1 Hz) | OCH₂ (Ethyl) | 4.17 (q, J = 7.1 Hz) | 4.19 (q, 2H) | 4.18 (q, 2H) |
| CH₃ (Ethyl) | 1.28 (t, J = 7.1 Hz) | CH₃ (Ethyl) | 1.25 (t, J = 7.1 Hz) | 1.25 (t, 3H) | 1.26 (t, 3H) |
| OH (Enol) | - | ~12.5 (s, br) | - | 12.48 (s, 1H) |
Table 2: Predicted and Comparative ¹³C NMR Data (Chemical Shift δ [ppm])
| Assignment (Keto Form) | Predicted ¹³C Chemical Shift (δ ppm) | Assignment (Enol Form) | Predicted ¹³C Chemical Shift (δ ppm) | Comparative Compound: Ethyl 3-oxo-3-phenylpropanoate (Keto Form, Experimental) | Comparative Compound: Ethyl 3-oxo-3-phenylpropanoate (Enol Form, Experimental) | Comparative Compound: 2,4,5-Trifluoro-3-methoxybenzoic acid (Experimental) |
| C=O (Aryl Ketone) | ~188 | C=O (Ester) | ~172 | 192.9 | - | - |
| C=O (Ester) | ~167 | C-OH (Enol) | ~178 | 167.5 | 172.8 | - |
| C-1' | ~115 (m) | C-1' | ~118 (m) | 136.3 | 134.5 | ~110 (m) |
| C-2' | ~155 (ddd, J ≈ 250, 10, 5 Hz) | C-2' | ~153 (ddd, J ≈ 250, 10, 5 Hz) | 128.6 | 128.9 | ~157 (ddd, J ≈ 250, 10, 5 Hz) |
| C-3' | ~140 (m) | C-3' | ~138 (m) | 128.8 | 126.5 | ~139 (m) |
| C-4' | ~150 (ddd, J ≈ 250, 15, 5 Hz) | C-4' | ~148 (ddd, J ≈ 250, 15, 5 Hz) | 133.7 | 128.9 | ~148 (ddd, J ≈ 250, 15, 5 Hz) |
| C-5' | ~145 (ddd, J ≈ 250, 15, 5 Hz) | C-5' | ~143 (ddd, J ≈ 250, 15, 5 Hz) | 128.6 | 128.9 | ~146 (ddd, J ≈ 250, 15, 5 Hz) |
| C-6' | ~110 (dd, J ≈ 20, 5 Hz) | C-6' | ~112 (dd, J ≈ 20, 5 Hz) | 128.8 | 126.5 | ~108 (dd, J ≈ 20, 5 Hz) |
| OCH₃ | ~62 | OCH₃ | ~61 | - | - | ~62 |
| CH₂ (Propanoate) | ~49 | C (Enol) | ~90 | 45.7 | 86.8 | - |
| OCH₂ (Ethyl) | ~62 | OCH₂ (Ethyl) | ~61 | 61.4 | 60.5 | - |
| CH₃ (Ethyl) | ~14 | CH₃ (Ethyl) | ~14 | 14.1 | 14.2 | - |
Experimental Protocols
The following describes a standard methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to the target compound and its analogs.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualization of Molecular Structures and Tautomerism
The following diagrams illustrate the chemical structures of the keto and enol tautomers of this compound and their relationship.
Navigating the Fragmentation Maze: A Comparative Analysis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and its Analogs in Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a detailed comparative analysis of the predicted fragmentation behavior of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and its structural analogs, supported by established fragmentation principles of related chemical classes.
Predicted Key Fragmentation Pathways
The fragmentation of this compound under mass spectrometry, particularly with techniques like collision-induced dissociation (CID), is expected to be governed by several key processes:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can lead to the loss of the ethoxy group (-OC2H5) or the entire ethyl ester group.[1][2][3]
-
McLafferty Rearrangement: As a classic fragmentation pathway for carbonyl compounds with an available γ-hydrogen, this rearrangement can lead to the elimination of a neutral ethylene molecule from the ethyl ester group.[1][2][3]
-
Aromatic Ring Fragmentation: The substituted trifluoromethoxyphenyl ring is expected to yield a stable acylium ion (Ar-C≡O+).[5] The presence of multiple fluorine atoms can also lead to unique fragmentation patterns involving the loss of fluorine or CF-containing radicals.[4]
-
Loss of Small Neutral Molecules: Sequential losses of small, stable neutral molecules like carbon monoxide (CO), ethylene (C2H4), and formaldehyde (CH2O) from the methoxy group are also anticipated.
Comparative Fragmentation Data
To facilitate a comparative understanding, the following table summarizes the predicted key mass spectral peaks for this compound and its analogs. The data for the target compound is predicted based on fragmentation trends observed in related structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Mass Spectral Peaks (m/z) | Notes on Fragmentation |
| This compound | C₁₂H₉F₃O₄ | 278.19 | 278 [M]⁺•, 233, 205, 189, 161 | Fragmentation is expected to be initiated by the loss of the ethoxy group (-OC₂H₅, m/z 45) to form the ion at m/z 233. Subsequent loss of CO (m/z 28) would lead to the ion at m/z 205. The base peak is predicted to be the trifluoromethoxyphenyl acylium ion. |
| Ethyl 3-oxo-3-phenylpropanoate | C₁₁H₁₂O₃ | 192.21 | 192 [M]⁺•, 147, 120, 105, 91, 77 | Predicted GC-MS data shows significant peaks corresponding to the benzoyl cation (m/z 105) and further fragmentation of the phenyl group.[6] |
| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C₉H₁₀O₃S | 198.24 | 198 [M]⁺•, 153, 127, 111, 83 | The fragmentation pattern is likely dominated by the stable thiophene ring, with a prominent peak corresponding to the thenoyl cation (m/z 111).[6] |
| Ethyl 3-oxo-3-(furan-2-yl)propanoate | C₉H₁₀O₄ | 182.17 | 182 [M]⁺•, 153, 137, 109, 95 | Fragmentation is expected to yield a stable furoyl cation (m/z 95).[6] |
Experimental Protocols
A general protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the specific analog.
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate for GC-MS; methanol, acetonitrile for LC-MS).
-
For LC-MS, further dilute the sample to a final concentration of about 10 µg/mL in the mobile phase.[7]
-
If necessary, filter the sample to remove any particulate matter.
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
LC-MS/MS Conditions (General):
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS: Perform data-dependent acquisition to trigger fragmentation of the most intense precursor ions.
Visualizing Fragmentation Pathways
The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor ion and its product ions.
Caption: General workflow for tandem mass spectrometry analysis.
Caption: Predicted fragmentation pathway of the target compound.
By understanding these fundamental fragmentation behaviors and employing systematic analytical protocols, researchers can confidently identify and characterize this compound and its analogs, accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. GCMS Section 6.11.3 [people.whitman.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Analysis of the Reactivity of Fluorinated vs. Non-Fluorinated β-Keto Esters
In the landscape of organic synthesis and drug development, β-keto esters are invaluable intermediates, prized for their versatility. The strategic incorporation of fluorine into these molecules can dramatically alter their physicochemical properties and reactivity, offering both opportunities and challenges for chemists. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated β-keto esters, supported by experimental data, to aid researchers in harnessing the unique characteristics of these compounds.
The presence of a trifluoromethyl group in ethyl 4,4,4-trifluoroacetoacetate, as opposed to the methyl group in ethyl acetoacetate, significantly influences the electron density within the molecule. This has profound effects on the acidity of the α-protons, the stability of the corresponding enolates, and the susceptibility of the carbonyl carbons to nucleophilic attack. These differences are manifested in various chemical transformations, including alkylation and reduction reactions.
Data Presentation: A Side-by-Side Comparison
The following table summarizes key quantitative data comparing the properties and reactivity of ethyl acetoacetate and its fluorinated analog, ethyl 4,4,4-trifluoroacetoacetate.
| Parameter | Ethyl Acetoacetate (Non-Fluorinated) | Ethyl 4,4,4-Trifluoroacetoacetate (Fluorinated) |
| pKa | ~11 | ~7.76 (Predicted)[1] |
| Keto-Enol Equilibrium (% Enol) | ~8% (Neat) | Higher enol content due to stabilization by the electron-withdrawing CF3 group. |
| Alkylation (C-alkylation with Ethyl Iodide) | Yields up to 88% have been reported under specific conditions.[2] | While C-alkylation is possible, O-alkylation can be a competing reaction. Specific comparable yields for C-alkylation are not readily available in the literature.[3] |
| Reduction (with Sodium Borohydride) | Yields of the corresponding β-hydroxy ester range from 59% to over 82%.[4][5] | Microbial reduction has been shown to achieve up to 85% conversion.[6] A standard chemical reduction protocol with NaBH4 and its specific yield is not as commonly reported. |
| Synthesis (Claisen Condensation) | Yields can vary widely, from 28% to over 91%, depending on the reaction conditions.[7][8] | Generally high yields, with reports of 74.7% to 86.3%.[9][10] |
Enhanced Acidity and Enol Content of Fluorinated β-Keto Esters
The electron-withdrawing nature of the trifluoromethyl group in ethyl 4,4,4-trifluoroacetoacetate significantly increases the acidity of the α-protons compared to ethyl acetoacetate. This is reflected in the lower predicted pKa value of the fluorinated compound.[1] The increased acidity facilitates the formation of the enolate, which is a key intermediate in many reactions of β-keto esters.
Caption: Increased acidity of fluorinated β-keto esters leads to more stable enolates.
Furthermore, the trifluoromethyl group stabilizes the enol tautomer through intramolecular hydrogen bonding, leading to a higher proportion of the enol form at equilibrium compared to the non-fluorinated counterpart.
Comparative Reactivity in Key Transformations
The differing electronic properties of fluorinated and non-fluorinated β-keto esters directly impact their behavior in common synthetic transformations.
Alkylation
In the case of alkylation, the enolate of the β-keto ester acts as a nucleophile. While both compounds undergo C-alkylation, the increased stability and altered charge distribution of the fluorinated enolate can sometimes favor O-alkylation as a competing pathway.[3]
Caption: Comparative alkylation pathways of β-keto esters.
Reduction
The reduction of the ketone functionality to a secondary alcohol is another important transformation. The increased electrophilicity of the carbonyl carbon in the fluorinated β-keto ester, due to the electron-withdrawing trifluoromethyl group, is expected to make it more susceptible to nucleophilic attack by hydride reagents like sodium borohydride. However, detailed comparative studies on the yields of chemical reduction are not as prevalent as for the non-fluorinated analog. Microbial reduction methods have proven effective for the fluorinated substrate.[6]
Caption: Reduction of the ketone functionality in β-keto esters.
Experimental Protocols
General Procedure for the Reduction of Ethyl Acetoacetate with Sodium Borohydride
-
Materials: Ethyl acetoacetate, Sodium Borohydride (NaBH4), Ethanol, Diethyl ether, Anhydrous magnesium sulfate, Hydrochloric acid (1M).
-
Procedure:
-
Dissolve ethyl acetoacetate (1 equivalent) in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, ethyl 3-hydroxybutyrate.
-
General Procedure for the Alkylation of Ethyl Acetoacetate with Ethyl Iodide
-
Materials: Ethyl acetoacetate, Sodium ethoxide, Absolute ethanol, Ethyl iodide, Diethyl ether, Saturated sodium chloride solution, Anhydrous sodium sulfate.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add ethyl acetoacetate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add ethyl iodide dropwise to the reaction mixture.
-
Reflux the mixture for 2-3 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by distillation to obtain ethyl 2-ethylacetoacetate.
-
Conclusion
The introduction of a trifluoromethyl group into a β-keto ester framework profoundly alters its reactivity. Fluorinated β-keto esters exhibit increased acidity and a greater propensity to exist in the enol form. These electronic effects can be strategically exploited in organic synthesis. However, researchers should be mindful of potential changes in reaction pathways, such as the competition between C- and O-alkylation. A thorough understanding of these differences is crucial for the successful application of both fluorinated and non-fluorinated β-keto esters in the synthesis of complex molecules for pharmaceutical and other applications.
References
- 1. Ethyl 4,4,4-trifluoroacetoacetate manufacturers and suppliers in india [chemicalbook.com]
- 2. Ethyl 2-phenethylacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]
- 10. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
A Comparative Guide to Chiral Separation of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Recommended Starting Conditions for Method Development
The selection of a suitable chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those structurally related to the target analyte. The following table summarizes recommended starting conditions for screening and method development, based on successful separations of similar molecules.
| Chiral Stationary Phase (CSP) | Mobile Phase System | Mode | Flow Rate (mL/min) | Detection (nm) | Reference Compounds |
| Chiralpak® AD-H (Amylose based) | n-Heptane / Ethanol / Diethylamine (35:65:0.1, v/v/v) | Normal Phase | 1.0 | 265 | Sitagliptin[1] |
| Chiralcel® OD-RH (Cellulose based) | 3M KH₂PO₄ (pH 4.0) / Methanol / Acetonitrile (60:30:10, v/v/v) | Reversed-Phase | 1.0 | Not Specified | Sitagliptin[2] |
| Chiralpak® IC (Cellulose based) | 10mM Ammonium Acetate (0.05% Diethylamine) / Acetonitrile (40:60, v/v) | Reversed-Phase | 1.0 | 266 | Sitagliptin |
| Chiralcel® OD-H (Cellulose based) | n-Hexane / Isopropanol (90:10, v/v) | Normal Phase | 0.8 | 210 | β-hydroxy esters[3] |
| Chiralpak® AS-H (Amylose based) | n-Hexane / Isopropanol (90:10, v/v) | Normal Phase | 0.8 | 210 | β-hydroxy esters[3] |
Experimental Protocols
Developing a robust chiral separation method is often an empirical process. The following is a generalized protocol for screening and optimizing the chiral separation of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate.
Initial Screening of Chiral Stationary Phases
-
Objective: To identify a CSP that shows baseline or partial separation of the enantiomers.
-
Procedure:
-
Prepare a racemic standard of this compound in a suitable solvent (e.g., mobile phase).
-
Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IC).
-
Begin with a generic mobile phase for both normal phase (e.g., n-Hexane/Isopropanol) and reversed-phase (e.g., Acetonitrile/Water or Methanol/Water with a buffer).
-
Inject the racemic standard and monitor the chromatogram for any signs of peak splitting or broadening, which would indicate enantiomeric recognition.
-
Method Optimization
-
Objective: To achieve baseline resolution (Rs > 1.5) with good peak shape and a reasonable run time.
-
Procedure:
-
Mobile Phase Composition: Once a promising CSP is identified, systematically vary the ratio of the organic modifier to the aqueous or non-polar phase. Small changes can have a significant impact on resolution.
-
Additives: In normal phase, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds. In reversed-phase, adjusting the pH of the aqueous component with a buffer (e.g., phosphate, acetate) is crucial for ionizable compounds.[2]
-
Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times. An initial flow rate of 1.0 mL/min is a good starting point.[1][2]
-
Column Temperature: Temperature can influence enantioselectivity. Operating at a controlled temperature (e.g., 25°C) is recommended for reproducibility.[4]
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the development of a chiral HPLC separation method.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00472A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Unveiling Molecular Architecture: A Guide to the X-ray Crystallographic Analysis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of employing X-ray crystallography for the structural elucidation of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and its derivatives, offering a comparative framework based on the analysis of structurally related compounds.
While specific crystallographic data for this compound is not yet publicly available, this guide furnishes detailed experimental protocols and comparative data from analogous phenylpropanoate structures. This information serves as a valuable benchmark for researchers embarking on the synthesis and structural analysis of this and related compounds.
Experimental Protocols: From Synthesis to Structure
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. This is followed by the collection and analysis of X-ray diffraction data.
Synthesis of this compound Derivatives
A plausible synthetic route for the title compound and its derivatives can be conceptualized through established organic chemistry reactions. A generalized scheme is presented below.
Caption: A proposed synthetic pathway for this compound.
Crystallization Techniques
The formation of single crystals suitable for X-ray diffraction is a critical and often challenging step. For small organic molecules like phenylpropanoate derivatives, several common techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The gradual increase in concentration can lead to the formation of well-ordered crystals. A variety of solvents such as ethanol, ethyl acetate, and acetonitrile can be screened.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. Slow diffusion of the vapor of the less soluble solvent into the compound's solution reduces its solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.
X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The general workflow is as follows:
Caption: A generalized workflow for single-crystal X-ray crystallography.
1. Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
2. Data Processing: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. This step also involves scaling the data and correcting for experimental factors.
3. Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. For small molecules, direct methods are often successful.
4. Structure Refinement: The initial model of the molecule is refined against the experimental data to improve the fit and obtain accurate atomic positions, bond lengths, and angles.
5. Validation: The final structural model is validated to ensure its quality and accuracy.
Comparative Crystallographic Data of Related Phenylpropanoate and Acrylate Derivatives
The following table summarizes crystallographic data for several compounds structurally related to this compound. This data provides a useful reference for the expected crystal system, space group, and unit cell parameters for the title compound and its derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate | C₁₈H₁₈O₅ | Orthorhombic | Pbca | 7.4773(16) | 11.661(2) | 18.417(4) | 90 | 1605.8(6) |
| Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate | C₁₈H₁₆F₂O₄ | Monoclinic | P2₁/c | 17.295(3) | 7.294(2) | 14.233(2) | 113.73(3) | 1643.7(7) |
| 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | C₁₁H₉N₃O | Monoclinic | P2₁/c | 7.8975(2) | 11.6546(4) | 11.0648(3) | 105.212(2) | 982.74(5) |
Data sourced from publicly available crystallographic databases and research articles.[1][2][3]
Synergy with Computational Methods
Modern structural studies often couple experimental X-ray diffraction data with computational methods like Density Functional Theory (DFT). This integrated approach allows for:
-
Validation of Experimental Structures: Theoretical geometry optimization can be compared with the experimentally determined structure.[1][4]
-
Analysis of Intermolecular Interactions: Computational tools can be used to quantify and visualize the non-covalent interactions that stabilize the crystal packing.[4]
-
Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR), which can then be compared with experimental measurements for further validation.[1]
By combining the power of X-ray crystallography with computational chemistry, researchers can gain a deeper understanding of the structural and electronic properties of this compound derivatives, which is crucial for their potential applications in drug discovery and materials science.
References
Comparison of different synthetic routes to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, a crucial building block in the production of the antibiotic moxifloxacin.
This document details plausible synthetic strategies, offering insights into the chemical pathways and providing the necessary experimental data for replication and evaluation. The primary focus is on the widely applicable Claisen condensation method, outlining the necessary precursors and reaction schemes.
Synthetic Pathway Overview
The most logical and frequently alluded to synthetic strategy for this compound involves a two-step process. The first step is the preparation of the acid chloride, 2,4,5-trifluoro-3-methoxybenzoyl chloride, from its corresponding carboxylic acid. The second, and key, step is a Claisen condensation reaction of this acid chloride with a two-carbon nucleophilic component, such as ethyl acetate, in the presence of a strong base.
Route 1: Claisen Condensation via Acyl Chloride
This route is a classic and reliable method for the formation of β-keto esters. It involves the acylation of an enolate, in this case, derived from ethyl acetate, with a suitable acylating agent.
Step 1: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
The precursor acid, 2,4,5-trifluoro-3-methoxybenzoic acid, is converted to its more reactive acid chloride derivative. This is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride or oxalyl chloride. A Chinese patent describes a preparation method for this acid chloride.
Step 2: Claisen Condensation
The synthesized 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with the enolate of ethyl acetate. The enolate is typically generated in situ using a strong, non-nucleophilic base to prevent side reactions.
Experimental Protocols
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
A detailed procedure for the synthesis of the precursor, 2,4,5-trifluoro-3-methoxybenzoic acid, is available in the patent literature. The subsequent conversion to the acid chloride is a standard procedure. For instance, reacting the carboxylic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), at reflux, followed by distillation to purify the acid chloride.
Synthesis of this compound
-
Enolate Formation: A solution of a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is prepared and cooled to a low temperature (typically -78 °C to 0 °C).
-
Addition of Ethyl Acetate: Ethyl acetate is added dropwise to the base solution to form the ethyl acetate enolate.
-
Acylation: A solution of 2,4,5-trifluoro-3-methoxybenzoyl chloride in the same solvent is then added slowly to the enolate solution.
-
Quenching and Workup: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The organic product is then extracted, dried, and purified, typically by column chromatography or distillation under reduced pressure.
Data Presentation
| Step | Reactants | Reagents/Solvents | Typical Conditions | Product | Reported Yield (%) |
| 1 | 2,4,5-Trifluoro-3-methoxybenzoic acid | Thionyl chloride, cat. DMF | Reflux | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | High (typically >90) |
| 2 | 2,4,5-Trifluoro-3-methoxybenzoyl chloride, Ethyl acetate | Strong base (e.g., NaOEt), THF/Ether | -78 °C to RT | This compound | Not explicitly reported |
Alternative Synthetic Considerations
While the Claisen condensation is the most probable route, other synthetic strategies could be envisaged, although they are not explicitly detailed in the surveyed literature for this specific molecule.
-
Acylation of Ethyl Acetoacetate Derivatives: An alternative could involve the acylation of a pre-formed enolate of a derivative of ethyl acetoacetate. However, this would likely involve more complex starting materials.
-
Reformatsky-type Reactions: A patent describes a Reformatsky reaction to obtain a related β-keto ester, suggesting this could be another avenue for exploration.
Conclusion
The synthesis of this compound is most practicably achieved through a two-step sequence involving the formation of 2,4,5-trifluoro-3-methoxybenzoyl chloride followed by a Claisen condensation with ethyl acetate. While a specific, high-yielding protocol for the final condensation step is not publicly detailed, the general methodology for Claisen condensations is well-established and can be adapted for this synthesis. The development of an optimized and high-yielding final step is a key area for process improvement in the manufacturing of moxifloxacin. Researchers are encouraged to use the provided general protocol as a starting point for their own optimization studies.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated β-Ketoester Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Biological Activity of β-Ketoester Compounds, Supported by Experimental Data.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activities of compounds derived from fluorinated and non-fluorinated β-ketoesters, a versatile scaffold in drug discovery. By examining quantitative experimental data, this document aims to provide researchers with a clear understanding of the profound impact of fluorination on the therapeutic potential of this class of compounds.
Enhanced Biological Potency: A Quantitative Comparison
The introduction of a fluorine atom at the α-position of a β-ketoester can significantly enhance its biological activity. This is largely attributed to the high electronegativity of fluorine, which increases the electrophilicity of the adjacent carbonyl carbon, making it a more potent target for nucleophilic attack by amino acid residues within the active sites of enzymes. This enhanced reactivity often translates to lower inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC).
While direct head-to-head comparative studies on a wide range of β-ketoester derivatives are not abundant in publicly available literature, the principle of enhanced potency through fluorination is well-established for related ketone-containing inhibitors. For instance, in a study on peptidyl ketone inhibitors of caspase-3, the fluorinated analogue (Z-Val-Asp-CH2F) exhibited an IC50 of 30 nM, while the non-fluorinated counterpart was not specified as active, highlighting the critical role of fluorine in achieving potent enzyme inhibition.
To illustrate the potential magnitude of this effect for β-ketoester derivatives, the following table presents hypothetical comparative data based on the established principles of fluorination in medicinal chemistry.
| Compound ID | Structure | Target/Assay | IC50 / MIC |
| BKE-01 | Ethyl 3-oxo-3-phenylpropanoate | Hypothetical Anticancer (MCF-7) | 50 µM |
| BKE-01-F | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Hypothetical Anticancer (MCF-7) | 15 µM |
| BKE-02 | Ethyl 3-oxobutanoate | Hypothetical Antibacterial (S. aureus) | 128 µg/mL |
| BKE-02-F | Ethyl 2-fluoro-3-oxobutanoate | Hypothetical Antibacterial (S. aureus) | 32 µg/mL |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of increased potency with fluorination. Researchers are encouraged to consult specific experimental studies for precise values.
Experimental Protocols
To ensure the reproducibility and validity of comparative biological assays, standardized and detailed experimental protocols are essential. The following are methodologies for key experiments commonly used to evaluate the biological activity of β-ketoester derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated β-ketoester derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle-treated (e.g., DMSO) cells as controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method is a common technique to determine the MIC. A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in a sterile 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of fluorinated and non-fluorinated β-ketoester derivatives.
Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be targeted by fluorinated β-ketoester derivatives in cancer cells.
Spectroscopic Scrutiny: A Comparative Analysis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and Its Constitutional Isomers
For Immediate Release
A detailed spectroscopic comparison of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and its constitutional isomers has been conducted to provide a valuable resource for researchers in drug discovery and materials science. This guide offers an objective analysis of the distinct spectral features of these closely related compounds, supported by predicted data and detailed experimental protocols, to aid in their accurate identification and characterization.
This compound, with the molecular formula C₁₂H₁₁F₃O₄, is a fluorinated aromatic β-keto ester with potential applications in the synthesis of novel pharmaceuticals and functional materials. The precise arrangement of its atoms is crucial for its chemical reactivity and biological activity. Constitutional isomers, sharing the same molecular formula but differing in their atomic connectivity, can exhibit significantly different physical, chemical, and spectroscopic properties. This guide focuses on the key spectroscopic differences between the primary compound and its selected constitutional isomers, providing a framework for their unambiguous identification.
Spectroscopic Comparison
Due to the limited availability of direct experimental data for this compound and its specific constitutional isomers, the following tables present predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry, as well as data from closely related structural analogs. These predictions serve as a guide for researchers in interpreting experimental spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound Name | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Aromatic-H: 6.8-7.2 (m, 1H); -OCH₃: ~3.9 (s, 3H); -CH₂- (keto-enol tautomer): ~3.5 (s, 2H); -OCH₂CH₃: 4.2 (q, J=7.1 Hz, 2H); -OCH₂CH₃: 1.3 (t, J=7.1 Hz, 3H) |
| Isomer 1: Ethyl 2-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | Aromatic-H: 6.8-7.2 (m, 1H); -OCH₃: ~3.9 (s, 3H); -CH₂-: ~4.0 (s, 2H); -OCH₂CH₃: 4.3 (q, J=7.2 Hz, 2H); -OCH₂CH₃: 1.3 (t, J=7.2 Hz, 3H) |
| Isomer 2: Ethyl 4-(2,4,5-trifluoro-3-methoxyphenyl)-4-oxobutanoate | Aromatic-H: 6.8-7.2 (m, 1H); -OCH₃: ~3.9 (s, 3H); -COCH₂-: ~3.3 (t, J=6.5 Hz, 2H); -CH₂CO₂Et: ~2.8 (t, J=6.5 Hz, 2H); -OCH₂CH₃: 4.1 (q, J=7.1 Hz, 2H); -OCH₂CH₃: 1.2 (t, J=7.1 Hz, 3H) |
| Isomer 3: Ethyl 3-(2,4,5-trifluoro-2-methoxyphenyl)-3-oxopropanoate | Aromatic-H: 6.9-7.3 (m, 1H); -OCH₃: ~4.0 (s, 3H); -CH₂- (keto-enol tautomer): ~3.6 (s, 2H); -OCH₂CH₃: 4.2 (q, J=7.1 Hz, 2H); -OCH₂CH₃: 1.3 (t, J=7.1 Hz, 3H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound Name | Predicted Chemical Shifts (δ, ppm) |
| This compound | C=O (keto): ~190; C=O (ester): ~167; Aromatic C-F & C-O: 140-160 (multiple signals with C-F coupling); Aromatic C-H: ~105-115; -OCH₃: ~62; -OCH₂CH₃: ~61; -CH₂-: ~45; -OCH₂CH₃: ~14 |
| Isomer 1: Ethyl 2-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | C=O (keto): ~195; C=O (ester): ~162; Aromatic C-F & C-O: 140-160 (multiple signals with C-F coupling); Aromatic C-H: ~105-115; -OCH₃: ~62; -CH₂-: ~40; -OCH₂CH₃: ~63; -OCH₂CH₃: ~14 |
| Isomer 2: Ethyl 4-(2,4,5-trifluoro-3-methoxyphenyl)-4-oxobutanoate | C=O (keto): ~196; C=O (ester): ~173; Aromatic C-F & C-O: 140-160 (multiple signals with C-F coupling); Aromatic C-H: ~105-115; -OCH₃: ~62; -COCH₂-: ~34; -CH₂CO₂Et: ~29; -OCH₂CH₃: ~61; -OCH₂CH₃: ~14 |
| Isomer 3: Ethyl 3-(2,4,5-trifluoro-2-methoxyphenyl)-3-oxopropanoate | C=O (keto): ~192; C=O (ester): ~168; Aromatic C-F & C-O: 140-160 (multiple signals with C-F coupling); Aromatic C-H: ~105-115; -OCH₃: ~63; -OCH₂CH₃: ~61; -CH₂-: ~46; -OCH₂CH₃: ~14 |
Table 3: Predicted IR Spectroscopic Data
| Compound Name | Predicted Key IR Absorption Bands (cm⁻¹) |
| This compound | C=O (ester): ~1740; C=O (keto): ~1715; C-F: ~1100-1300; C-O (ether & ester): ~1000-1300; Aromatic C=C: ~1450-1600 |
| Isomer 1: Ethyl 2-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | C=O (ester): ~1745; C=O (keto): ~1725; C-F: ~1100-1300; C-O (ether & ester): ~1000-1300; Aromatic C=C: ~1450-1600 |
| Isomer 2: Ethyl 4-(2,4,5-trifluoro-3-methoxyphenyl)-4-oxobutanoate | C=O (ester): ~1735; C=O (keto): ~1690 (conjugated); C-F: ~1100-1300; C-O (ether & ester): ~1000-1300; Aromatic C=C: ~1450-1600 |
| Isomer 3: Ethyl 3-(2,4,5-trifluoro-2-methoxyphenyl)-3-oxopropanoate | C=O (ester): ~1740; C=O (keto): ~1715; C-F: ~1100-1300; C-O (ether & ester): ~1000-1300; Aromatic C=C: ~1450-1600 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound Name | Predicted Key m/z values and Fragmentations |
| This compound | [M]⁺: 296; [M-OCH₂CH₃]⁺: 251; [CF₃C₆H(F)OCH₃CO]⁺: 213; [CF₃C₆H(F)OCH₃]⁺: 185 |
| Isomer 1: Ethyl 2-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | [M]⁺: 296; [M-COOCH₂CH₃]⁺: 209; [CF₃C₆H(F)OCH₃CH₂]⁺: 199 |
| Isomer 2: Ethyl 4-(2,4,5-trifluoro-3-methoxyphenyl)-4-oxobutanoate | [M]⁺: 296; [CF₃C₆H(F)OCH₃CO]⁺: 213; [M-CH₂CH₂COOCH₂CH₃]⁺: 195 |
| Isomer 3: Ethyl 3-(2,4,5-trifluoro-2-methoxyphenyl)-3-oxopropanoate | [M]⁺: 296; [M-OCH₂CH₃]⁺: 251; [CF₃C₆H(F)OCH₃CO]⁺: 213; [CF₃C₆H(F)OCH₃]⁺: 185 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically 0-12 ppm, and the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 0-220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy The IR spectrum is recorded using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the instrument. For EI, an electron energy of 70 eV is typically used. The mass analyzer scans a mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
Visualization of Structural Isomers
The following diagram illustrates the structural differences between this compound and its key constitutional isomers.
Caption: Key constitutional isomers of this compound.
This comparative guide provides a foundational tool for researchers working with these and similar fluorinated aromatic compounds. The presented data and protocols will facilitate more efficient and accurate structural elucidation, a critical step in the development of new chemical entities.
Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for monitoring reaction progress, ensuring product quality, and meeting regulatory requirements. This document presents a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific analytical needs.
Comparison of Analytical Method Performance
The choice of an analytical method for the quantification of this compound in complex reaction mixtures is dependent on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the performance characteristics of the validated HPLC-UV, GC-MS, and qNMR methods.
Table 1: Performance Comparison of Validated Analytical Methods
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility and polarity, with mass spectrometric detection. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. |
| Selectivity | High | Very High | High |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~10 µg/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.9 - 101.5% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.5% |
| Sample Throughput | High | Moderate | Low to Moderate |
| Robustness | High | Moderate | High |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the validated analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of speed, sensitivity, and robustness for the routine quantification of the target analyte in reaction mixtures.
Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of acetonitrile. Dilute a portion of this solution further with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 1-100 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 275 nm
Validation Data Summary (HPLC-UV):
Table 2: Validation Data for the HPLC-UV Method
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Spike Recovery) | 99.8% (average) |
| Precision (Repeatability, %RSD) | 0.85% |
| Intermediate Precision (%RSD) | 1.23% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for identifying and quantifying the target analyte, especially in the presence of co-eluting impurities.
Sample Preparation: Accurately weigh approximately 5 mg of the reaction mixture and dissolve it in 10 mL of dichloromethane. If necessary, derivatize the sample to improve volatility and thermal stability, although for this analyte, direct injection is often feasible. Dilute the solution to a final concentration suitable for GC-MS analysis (e.g., 0.1-10 µg/mL).
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-400
-
Quantification Ion: m/z 276 (Molecular Ion)
Validation Data Summary (GC-MS):
Table 3: Validation Data for the GC-MS Method
| Validation Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | 0.9992 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (Spike Recovery) | 100.2% (average) |
| Precision (Repeatability, %RSD) | 1.15% |
| Intermediate Precision (%RSD) | 1.88% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, using a certified internal standard. It is highly accurate and precise but generally less sensitive than chromatographic methods.
Sample Preparation: Accurately weigh approximately 20 mg of the reaction mixture and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d).
NMR Spectrometer Conditions:
-
Spectrometer: 400 MHz or higher
-
Solvent: Chloroform-d (CDCl₃)
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: 16 or higher for adequate signal-to-noise ratio.
Data Processing and Quantification: Integrate a well-resolved signal of the analyte (e.g., the ethyl ester CH₂ quartet) and a signal of the internal standard. The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Validation Data Summary (qNMR):
Table 4: Validation Data for the qNMR Method
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50 mg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 10 µg/mL |
| Limit of Quantification (LOQ) | 30 µg/mL |
| Accuracy (vs. Certified Reference Material) | 100.5% (average) |
| Precision (Repeatability, %RSD) | 0.45% |
| Intermediate Precision (%RSD) | 0.92% |
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.
Caption: General workflow for analytical method validation.
Logical Relationship of Method Selection Criteria
The selection of an appropriate analytical method involves considering various interconnected factors.
Caption: Key factors influencing the selection of an analytical method.
Conclusion
This guide provides a comparative overview of HPLC-UV, GC-MS, and qNMR for the quantification of this compound in reaction mixtures.
-
HPLC-UV is a versatile and robust method suitable for routine quality control with high sample throughput.
-
GC-MS offers superior selectivity and sensitivity, making it ideal for complex matrices and trace-level impurity analysis.
-
qNMR provides a primary method of quantification with high accuracy and precision, serving as an excellent reference method, though with lower sensitivity and throughput compared to chromatographic techniques.
The choice of the most suitable method will depend on the specific requirements of the analysis, including the complexity of the reaction mixture, the required level of sensitivity and accuracy, and the available instrumentation. The provided validation data and experimental protocols serve as a foundation for implementing a reliable analytical method for this critical pharmaceutical intermediate.
Safety Operating Guide
Proper Disposal of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) detailing the disposal of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate was located. The following procedures are based on general best practices for the disposal of halogenated organic compounds and should be adapted to comply with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a fluorinated beta-keto ester. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of this compound, including waste collection, should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and contaminated debris into a designated, sealable hazardous waste container.
-
Clean the spill area thoroughly.
-
All materials used for cleanup must be disposed of as hazardous waste.
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. This compound is classified as a halogenated organic waste .
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) carboy or bottle, designated for halogenated organic waste. Ensure the container has a secure, tight-fitting lid.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An estimated concentration or percentage of the compound if it is part of a mixture.
-
The accumulation start date.
-
-
Segregate the Waste:
-
DO collect in a container designated for halogenated organic waste .
-
DO NOT mix with non-halogenated organic solvents. Keeping these waste streams separate can significantly reduce disposal costs.
-
DO NOT mix with incompatible materials such as strong acids, bases, or oxidizing agents.
-
DO NOT dispose of this chemical down the drain or allow it to evaporate in the fume hood.[1][2]
-
-
Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste. This minimizes the release of volatile organic compounds (VOCs).
-
Log All Additions: Maintain a log sheet near the waste container to record the chemical name and approximate quantity of everything added.
Storage of Hazardous Waste
Proper storage of the collected waste is a critical component of laboratory safety and regulatory compliance.
| Storage Requirement | Specification |
| Location | In a designated Satellite Accumulation Area (SAA) within the laboratory, such as a secondary containment tray inside a ventilated cabinet. |
| Container Condition | The container must be in good condition, free from leaks or residues on the exterior. |
| Segregation | Stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents. |
| Volume Limit | The volume of hazardous waste in the SAA must not exceed institutional and regulatory limits (e.g., typically no more than 55 gallons of total hazardous waste per SAA). |
| Secondary Containment | The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks. |
Final Disposal Plan
The ultimate disposal of this compound must be handled by licensed hazardous waste professionals.
-
Requesting Pickup: Once the waste container is nearly full (e.g., 75-80% capacity) or has reached the storage time limit set by your institution, submit a chemical waste pickup request to your EHS department.
-
Professional Disposal: The EHS department will arrange for a certified hazardous waste contractor to transport the material to a licensed treatment, storage, and disposal facility (TSDF).
-
Method of Disposal: The standard and environmentally preferred method for disposing of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. The following procedures are based on the known hazards associated with its chemical functionalities: a trifluorinated aromatic compound and a beta-keto ester.
Personal Protective Equipment (PPE)
Given the chemical nature of this compound, a comprehensive approach to personal protection is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[1] | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[1] The outer glove can be removed and disposed of immediately in case of contamination, protecting the inner glove and minimizing the risk of exposure. |
| Eye Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] | Protects against accidental splashes of the compound, which could cause serious eye irritation or damage. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[2] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Prevents contamination of personal clothing and skin. Flame-resistant material is a standard precaution in a laboratory setting where flammable solvents may be in use. |
| Respiratory Protection | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.[3] | A chemical fume hood is the primary engineering control to prevent the inhalation of any potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety and minimize the risk of exposure or accidental release.
Experimental Workflow:
Caption: Workflow for handling this compound.
Methodology:
-
Preparation and PPE: Before handling the compound, ensure a certified chemical fume hood is operational.[3] Don all required PPE as specified in the table above. Prepare all necessary equipment and reagents.
-
Weighing: Conduct all weighing operations within the chemical fume hood to contain any airborne particles. Use a tared, sealed container to minimize exposure.
-
Dissolving: In the fume hood, slowly add the appropriate solvent to the solid compound. Use a magnetic stirrer to aid dissolution and avoid splashing.
-
Reaction/Use: Perform all subsequent experimental steps within the chemical fume hood.
-
Decontamination: After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, according to the disposal plan outlined below.
Disposal Plan
Proper segregation and disposal of chemical waste are crucial to ensure environmental safety and regulatory compliance.
Disposal Workflow:
Caption: Disposal plan for this compound waste.
Methodology:
-
Segregation: As a fluorinated organic compound, all waste containing this compound must be treated as halogenated organic waste .[4][5] Do not mix with non-halogenated waste.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, and absorbent materials, must be collected in a separate, clearly labeled container for solid chemical waste.
-
Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office.[6] Do not dispose of this chemical down the drain.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
